Duostatin 5
Description
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Structure
2D Structure
Properties
CAS No. |
2124210-34-8 |
|---|---|
Molecular Formula |
C40H69N9O6 |
Molecular Weight |
772.0 g/mol |
IUPAC Name |
(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-(4-aminophenyl)-3-azidopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C40H69N9O6/c1-13-26(6)36(48(10)40(53)34(24(2)3)45-39(52)35(25(4)5)47(8)9)32(54-11)22-33(50)49-20-14-15-31(49)37(55-12)27(7)38(51)44-30(23-43-46-42)21-28-16-18-29(41)19-17-28/h16-19,24-27,30-32,34-37H,13-15,20-23,41H2,1-12H3,(H,44,51)(H,45,52)/t26-,27+,30-,31-,32+,34-,35-,36-,37+/m0/s1 |
InChI Key |
QIHHTRNUHMRKQK-MNFMTBGBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Duostatin 5: A Deep Dive into its Mechanism of Action as a Potent Anti-Mitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Duostatin 5 is a synthetic analogue of the potent antineoplastic natural product dolastatin 10 and a derivative of monomethyl auristatin F (MMAF).[1][2] It functions as a highly potent cytotoxic payload for antibody-drug conjugates (ADCs), a class of targeted cancer therapies. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the signaling pathways it perturbs.
Core Mechanism: Inhibition of Tubulin Polymerization
The primary molecular target of this compound is tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[1]
This compound exerts its anti-mitotic effect by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of events culminating in cancer cell death. The general workflow from ADC administration to apoptosis is depicted below.
Cellular Effects of this compound
The inhibition of tubulin polymerization by this compound triggers two major, interconnected cellular responses: cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
By disrupting the formation of the mitotic spindle, this compound prevents the proper alignment and segregation of chromosomes during mitosis. This activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a halt in cell cycle progression at the G2/M phase.[1]
Quantitative analysis of cell cycle distribution in cancer cell lines treated with the this compound-containing ADC, ZV0508, demonstrates a significant, concentration-dependent increase in the population of cells in the G2/M phase.[1]
Table 1: Effect of ZV0508 (this compound-ADC) on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-468 | Control | 59.3 | 20.9 | 19.8 |
| ZV0508 (0.139 µg/mL) | 53.2 | 16.7 | 30.1 | |
| ZV0508 (0.833 µg/mL) | 48.9 | 16.6 | 34.5 | |
| ZV0508 (5 µg/mL) | 41.2 | 14.3 | 44.5 | |
| DU 145 | Control | 64.1 | 18.5 | 17.4 |
| ZV0508 (0.278 µg/mL) | 58.7 | 17.6 | 23.7 | |
| ZV0508 (1.67 µg/mL) | 52.1 | 16.9 | 31.0 | |
| ZV0508 (10 µg/mL) | 45.3 | 15.8 | 38.9 | |
| Data extracted from Shi B, et al. Cancer Med. 2019. |
Induction of Apoptosis
Prolonged arrest at the G2/M phase is a potent trigger for apoptosis, or programmed cell death. This compound-induced apoptosis is a key mechanism for its anticancer activity. The ADC ZV0508 has been shown to induce apoptosis in a concentration-dependent manner in 5T4-positive cancer cell lines. This is evidenced by an increase in the percentage of apoptotic cells as measured by Annexin V and Propidium Iodide (PI) staining.
Table 2: Apoptosis Induction by ZV0508 (this compound-ADC)
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Early + Late) |
| MDA-MB-468 | Control | 4.5 |
| ZV0508 (0.139 µg/mL) | 7.8 | |
| ZV0508 (0.833 µg/mL) | 12.3 | |
| ZV0508 (5 µg/mL) | 25.6 | |
| DU 145 | Control | 3.9 |
| ZV0508 (0.278 µg/mL) | 6.2 | |
| ZV0508 (1.67 µg/mL) | 10.5 | |
| ZV0508 (10 µg/mL) | 21.8 | |
| Data extracted from Shi B, et al. Cancer Med. 2019. |
The apoptotic signaling cascade initiated by this compound-induced mitotic arrest is thought to proceed primarily through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's mechanism of action. The following are protocols for key experiments cited in the literature.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-468, DU 145) are seeded and allowed to adhere overnight.
-
Treatment: Cells are exposed to varying concentrations of the this compound-containing ADC (ZV0508) or a vehicle control for a specified duration (e.g., 72 hours).
-
Cell Harvest: Adherent cells are detached, and all cells are collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated to fix the cells.
-
Staining: Fixed cells are washed and then stained with a solution containing a DNA-intercalating fluorescent dye, such as propidium iodide (PI), and RNase A to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Cells are seeded at a density of 2.5 x 10^5 cells/mL and treated with different concentrations of ZV0508 for 72 hours.
-
Harvesting: Both adherent and suspension cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, followed by staining with Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye like propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are classified as late apoptotic or necrotic.
Immunoblot Analysis for PARP Cleavage
This technique is used to detect the cleavage of PARP, a substrate of activated caspases during apoptosis.
Methodology:
-
Cell Lysis: Following treatment with ZV0508, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for PARP, which detects both the full-length and cleaved forms. A secondary antibody conjugated to an enzyme is then used for detection.
-
Visualization: The presence and relative amounts of full-length and cleaved PARP are visualized, with an increase in the cleaved form indicating apoptosis.
Conclusion
This compound is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization. This primary mechanism of action leads to a cascade of cellular events, including G2/M cell cycle arrest and the induction of apoptosis, primarily through the intrinsic pathway. Its efficacy as a cytotoxic payload in antibody-drug conjugates has been demonstrated in preclinical studies, highlighting its potential as a valuable component in the development of targeted cancer therapies. Further research into the specific molecular signaling events downstream of mitotic arrest will continue to refine our understanding of this powerful class of anti-cancer agents.
References
- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Duostatin 5: An In-Depth Technical Guide to a Potent ADC Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duostatin 5 is a synthetic analogue of the potent dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. As a derivative of monomethyl auristatin F (MMAF), this compound has emerged as a highly potent cytotoxic agent for use in antibody-drug conjugates (ADCs).[1][2] Its mechanism of action, like other auristatins, involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides a comprehensive overview of this compound as an ADC payload, including its synthesis, mechanism of action, conjugation technologies, and preclinical data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C40H69N9O6 | MedChemExpress |
| Molecular Weight | 772.03 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Synthesis of this compound
While a detailed, step-by-step synthesis of this compound from basic starting materials is proprietary, a general method for its preparation is outlined in patent literature. The synthesis is described as having fewer steps and being more stable compared to other auristatin analogues.[1] A key feature of the this compound structure is the presence of an azide group, making it suitable for click chemistry-based conjugation methods.
A general synthesis approach involves the coupling of peptide fragments, followed by the introduction of the unique side chains that characterize this compound. The final product is a pentapeptide analogue with high cytotoxic potential.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.
References
Duostatin 5: A Technical Guide to its Chemical Structure, Properties, and Cytotoxic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duostatin 5 is a potent synthetic analog of the sea hare toxin Dolastatin 10 and a member of the auristatin family of antineoplastic agents.[1] Primarily utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), this compound exhibits powerful anti-mitotic activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological mechanism of action of this compound. Detailed methodologies for key experimental procedures are provided, and the underlying signaling pathways are illustrated.
Chemical Structure and Physicochemical Properties
This compound is a synthetic peptide derivative of auristatin F.[1] Its complex structure is fundamental to its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H69N9O6 | [1][2] |
| Molecular Weight | 772.03 g/mol | [1] |
| IUPAC Name | (2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-(4-aminophenyl)-3-azidopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide | |
| SMILES | --INVALID-LINK--C=C1)CN=[N+]=[N-])=O)C">C@H(OC)[C@]2(N(C(C--INVALID-LINK--C)N(C)C)=O)--INVALID-LINK--C)=O)C)--INVALID-LINK--C">C@HOC)=O)CCC2)[H] | |
| CAS Number | 2124210-34-8 | |
| Solubility | DMSO: 100 mg/mL (129.53 mM) |
Biological Properties and Mechanism of Action
This compound is a highly potent anti-mitotic agent that functions by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis.
Inhibition of Tubulin Polymerization
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic assembly and disassembly are critical for various cellular processes, most notably the formation of the mitotic spindle during cell division. This compound binds to tubulin, preventing its polymerization into microtubules. This inhibition of microtubule formation disrupts the mitotic spindle, leading to a halt in cell division.
Cell Cycle Arrest at G2/M Phase
The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC prevents the cell from progressing from metaphase to anaphase until all chromosomes are correctly attached to the mitotic spindle. By inhibiting tubulin polymerization, this compound ensures the conditions for satisfying the SAC are never met, leading to a sustained arrest in the G2/M phase of the cell cycle.
Induction of Apoptosis
Prolonged mitotic arrest is an unsustainable state for a cell and triggers programmed cell death, or apoptosis. The sustained activation of the SAC and the cellular stress resulting from a failed mitosis lead to the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). The inhibition of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax and Bak) lead to MOMP. This results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to the cleavage of cellular components and cell death.
In Vitro Efficacy
The cytotoxic activity of this compound is typically evaluated in the context of an antibody-drug conjugate. The following table presents representative data for an ADC containing a this compound analog (ZV0508) against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of a this compound Analog-Containing ADC (ZV0508)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MDA-MB-468 | Breast Cancer | 0.311 | |
| DU 145 | Prostate Cancer | 0.232 | |
| BxPC-3 | Pancreatic Cancer | 2.540 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and related ADCs.
Cytotoxicity Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a this compound-containing ADC.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound-ADC in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C until a purple formazan product is visible.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with a this compound-ADC.
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound-ADC at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol uses Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the this compound-ADC as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Tubulin Polymerization Inhibition Assay
This is a cell-free assay to directly measure the effect of this compound on tubulin polymerization.
-
Reagent Preparation: Prepare a tubulin solution (e.g., from purified bovine brain tubulin) in a polymerization buffer (e.g., G-PEM buffer with GTP and a fluorescent reporter).
-
Compound Addition: Add various concentrations of this compound to a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence at regular intervals for a defined period (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase in the presence of this compound indicates inhibition of tubulin polymerization. Calculate the IC50 for polymerization inhibition.
Conclusion
This compound is a potent cytotoxic agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. This leads to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. Its high potency makes it an ideal payload for antibody-drug conjugates, enabling targeted delivery to cancer cells and minimizing systemic toxicity. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and ADCs derived from it. Further research into the nuances of its signaling pathways and mechanisms of resistance will continue to inform the development of next-generation cancer therapeutics.
References
Duostatin 5: A Technical Guide to a Potent Tubulin Inhibitor in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duostatin 5 is a synthetic antineoplastic agent derived from monomethyl auristatin F (MMAF), a potent inhibitor of tubulin polymerization.[1] As a cytotoxic payload for antibody-drug conjugates (ADCs), this compound represents a significant advancement in the targeted therapy of cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a tubulin inhibitor. We present available quantitative data on the activity of its parent compound, MMAF, detail relevant experimental protocols for its characterization, and provide visual diagrams of its mechanism and experimental workflows to support further research and development.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[2][3] The critical role of microtubules in mitosis makes them a prime target for anticancer drug development.[4] Tubulin inhibitors are a class of chemotherapeutic agents that disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]
This compound is a novel cytotoxic payload derived from monomethyl auristatin F (MMAF). MMAF itself is a synthetic analogue of the natural product dolastatin 10. Like MMAF, this compound functions as a potent antimitotic agent by inhibiting tubulin polymerization. A key feature of MMAF and its derivatives is the presence of a charged C-terminal phenylalanine, which attenuates its membrane permeability and cytotoxic activity in its free form compared to its uncharged counterpart, monomethyl auristatin E (MMAE). This characteristic makes it an ideal payload for ADCs, as its potent cytotoxicity is unleashed primarily after internalization into target cancer cells.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of this compound, inherited from its parent compound MMAF, is the inhibition of tubulin polymerization. This process can be broken down into the following key steps:
-
Binding to β-Tubulin: this compound binds to the vinca domain on β-tubulin. This binding site is located at the interface between tubulin heterodimers and is distinct from the binding sites of other tubulin inhibitors like taxanes.
-
Conformational Change: Upon binding, this compound induces a conformational change in the tubulin dimer, stabilizing a curved structure that is incompatible with the straight protofilament structure of a microtubule.
-
Inhibition of Polymerization: The this compound-tubulin complex is unable to be incorporated into the growing end of a microtubule. Furthermore, the sequestration of free tubulin dimers by this compound reduces the available pool of tubulin for polymerization.
-
Disruption of Microtubule Dynamics: The inhibition of polymerization disrupts the dynamic equilibrium of microtubules, leading to a net depolymerization of the microtubule network.
-
Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis, leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Quantitative Data
While specific quantitative data for this compound's direct activity is not widely available in the public domain, the cytotoxic activity of its parent compound, MMAF, has been characterized in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 |
| H3396 | Breast Carcinoma | 105 |
| 786-O | Renal Cell Carcinoma | 257 |
| Caki-1 | Renal Cell Carcinoma | 200 |
| Table 1: In vitro cytotoxicity (IC50) of MMAF in various cancer cell lines. |
Experimental Protocols
The following protocols are adapted from established methodologies and can be used to characterize the activity of this compound as a tubulin inhibitor.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin protein (porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well microplate
-
Microplate reader with temperature control and absorbance/fluorescence detection
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and glycerol (10%) in General Tubulin Buffer.
-
Add DAPI to a final concentration of 6.3 µM to monitor polymerization by fluorescence.
-
Aliquot the reaction mixture into a 96-well plate.
-
Add this compound at various concentrations to the wells. Include positive and negative controls.
-
Incubate the plate at 37°C in a microplate reader.
-
Monitor the increase in fluorescence (or absorbance at 340 nm for turbidity) at regular intervals for 60-90 minutes.
-
Plot the fluorescence/absorbance values against time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.
Immunofluorescence Staining for Microtubule Disruption
This method visualizes the effect of this compound on the microtubule network within cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with PBS and fix them with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if paraformaldehyde-fixed).
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the cell cycle distribution of cancer cells treated with this compound to determine the extent of G2/M arrest.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing RNase A and propidium iodide.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising cytotoxic agent for the development of next-generation antibody-drug conjugates. Its mechanism of action as a potent inhibitor of tubulin polymerization, inherited from its parent compound MMAF, leads to G2/M phase cell cycle arrest and apoptosis in cancer cells. The provided data on MMAF and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the specific quantitative differences in activity between this compound and MMAF, and on expanding the evaluation of this compound-based ADCs in a broader range of cancer models.
References
- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Duostatin 5: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duostatin 5, a potent synthetic analogue of the natural antimitotic agent dolastatin 10, has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. As a derivative of monomethyl auristatin F (MMAF), its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. This in-depth technical guide delineates the role of this compound in promoting programmed cell death, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action: Microtubule Disruption and Mitotic Arrest
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization. By binding to tubulin, it disrupts the formation and function of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, a critical checkpoint for cell division. Prolonged arrest at this phase triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[1]
When incorporated as a payload in an ADC, such as ZV0508, this compound is delivered specifically to cancer cells overexpressing the target antigen. Following binding of the ADC to the cancer cell, it is internalized and trafficked to lysosomes. Inside the lysosome, the linker connecting this compound to the antibody is cleaved, releasing the active cytotoxic agent into the cytoplasm to exert its anti-tubulin effects.[2][3]
Quantitative Analysis of this compound-Induced Apoptosis and Cell Cycle Arrest
The efficacy of this compound in inducing apoptosis and cell cycle arrest has been quantified in studies utilizing the ADC ZV0508, which targets the 5T4 oncofetal antigen.
Induction of Apoptosis
Treatment of 5T4-positive cancer cell lines with ZV0508 results in a dose-dependent increase in apoptosis. The percentage of apoptotic cells, as determined by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry, demonstrates a clear correlation with the concentration of the ADC.[2]
Table 1: Percentage of Apoptotic Cells Induced by ZV0508
| Cell Line | Treatment Concentration (µg/mL) | Percentage of Apoptotic Cells (%) |
| DU 145 | 0 (Control) | ~5 |
| 0.139 | ~15 | |
| 0.833 | ~25 | |
| 5 | ~40 | |
| MDA-MB-468 | 0 (Control) | ~5 |
| 0.139 | ~10 | |
| 0.833 | ~20 | |
| 5 | ~35 | |
| Data summarized from Shi et al., 2019.[2] |
G2/M Phase Cell Cycle Arrest
The inhibition of tubulin polymerization by this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is also concentration-dependent.
Table 2: G2/M Phase Cell Population after ZV0508 Treatment
| Cell Line | Treatment Concentration (µg/mL) | Percentage of Cells in G2/M Phase (%) |
| MDA-MB-468 | 0 (Control) | 19.8 |
| 0.139 | 30.1 | |
| 0.833 | Not Reported | |
| 5 | 44.5 | |
| DU 145 | Various Concentrations | Concentration-dependent increase |
| Data summarized from Shi et al., 2019. |
Signaling Pathway of this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound-mediated mitotic arrest involves the intrinsic, or mitochondrial, pathway. This pathway is characterized by the regulation of Bcl-2 family proteins and the activation of a caspase cascade.
Caption: Signaling cascade of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.
Apoptosis Assay by Annexin V-FITC/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., DU 145 or MDA-MB-468) in 6-well plates at a density of 2.5 x 10^5 cells/mL. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of ZV0508 (e.g., 0, 0.139, 0.833, 5 µg/mL) for 72 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% ice-cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.
-
Cell Harvesting: Collect cells as described in step 3 of the apoptosis assay protocol.
-
Fixation: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of 5 mL.
-
Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
Detection of PARP Cleavage by Western Blot
This method is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.
Materials:
-
RIPA buffer with protease inhibitors (e.g., PMSF)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: After treatment with ZV0508, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection system.
Caption: Logical flow for detecting PARP cleavage via Western blot.
Conclusion
This compound is a highly effective cytotoxic agent that induces apoptosis in cancer cells by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest. When delivered as a payload in an ADC, it demonstrates potent and specific anti-cancer activity. The induction of apoptosis is concentration-dependent and proceeds through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of the caspase cascade, ultimately leading to the cleavage of PARP and programmed cell death. The experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound-based cancer therapeutics.
References
- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker (Journal Article) | OSTI.GOV [osti.gov]
- 2. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Auristatin Family: A Technical Guide to a Potent Class of ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
The auristatin family of synthetic compounds, derived from the natural marine product dolastatin 10, represents a cornerstone in the development of antibody-drug conjugates (ADCs). Their exceptional potency as antimitotic agents, coupled with their synthetic tractability, has led to their widespread use as cytotoxic payloads in targeted cancer therapies. This technical guide provides an in-depth exploration of the auristatin core, detailing their mechanism of action, structure-activity relationships, synthesis, and the experimental protocols for their evaluation.
Mechanism of Action: Disrupting the Cellular Scaffolding
Auristatins exert their profound cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.
The primary mechanism of action for auristatins is the inhibition of tubulin polymerization.[1][2] They bind to the vinca alkaloid binding site on β-tubulin, a region critical for the assembly of tubulin dimers into microtubules.[1] This binding prevents the formation of the mitotic spindle, a microtubule-based structure essential for the segregation of chromosomes during mitosis. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2][3]
Downstream of microtubule disruption, auristatins have been shown to induce apoptosis through both p53-dependent and p53-independent pathways. This involves the upregulation of pro-apoptotic proteins such as p21WAF1 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, auristatin-based ADCs can induce immunogenic cell death (ICD) by activating the endoplasmic reticulum (ER) stress response pathway, leading to the induction of pIRE1 and pJNK.
Quantitative Data on Auristatin Activity
The potency of auristatins is a key attribute for their use as ADC payloads. This is typically quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines and their binding affinity (Kd) to tubulin.
Table 1: In Vitro Cytotoxicity of Monomethyl Auristatin E (MMAE)
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | |
| PC-3 | Prostate Cancer | ~2 | |
| C4-2B | Prostate Cancer | ~2 | |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | |
| Karpas 299 | T-cell Lymphoma | Potently cytotoxic |
Table 2: Tubulin Binding Affinity of Auristatin Derivatives
| Compound | Kd (nM) | Method | Reference(s) |
| FI-MMAE | 291 | Fluorescence Polarization | |
| FI-MMAF | 60 - 63 | Fluorescence Polarization |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of auristatins and their corresponding ADCs.
Synthesis of Monomethyl Auristatin E (MMAE)
The total synthesis of MMAE is a multi-step process that can be achieved through a convergent solution-phase approach.
Protocol: Convergent Synthesis of MMAE
-
Synthesis of Key Intermediates:
-
Prepare protected amino acid building blocks, including N-methyl-L-valine, L-valine, and analogues of dolaisoleucine and dolaproine.
-
Synthesize a tripeptide fragment corresponding to the P1-P2-P3 positions and a dipeptide fragment for the P4-P5 positions through standard peptide coupling reactions (e.g., using HATU or DCC as coupling agents).
-
-
Fragment Coupling:
-
Couple the tripeptide and dipeptide fragments using a suitable coupling agent to form the protected pentapeptide backbone of MMAE.
-
-
Deprotection:
-
Remove all protecting groups from the assembled pentapeptide. A common method is hydrogenolysis using a palladium on carbon (Pd/C) catalyst to remove Cbz groups.
-
-
Purification:
-
Purify the crude MMAE using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Column: A C18 or C12 stationary phase is typically used.
-
Collect fractions containing the pure product and confirm purity by analytical HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final MMAE product using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the IC50 of a cytotoxic compound.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the auristatin compound in cell culture medium and add to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the amount of an ADC that is internalized by target cells over time.
Protocol: Flow Cytometry-Based Internalization Assay
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red) according to the manufacturer's protocol. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with the fluorescently labeled ADC at various concentrations and for different time points (e.g., 0.5, 2, 4, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit internalization.
-
Cell Harvesting: After incubation, wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence over time at 37°C corresponds to the amount of internalized ADC.
Bystander Killing Assay (Co-culture Method)
The bystander effect is the ability of an ADC to kill neighboring antigen-negative cells. This can be assessed using a co-culture system.
Protocol: Co-culture Bystander Killing Assay
-
Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive target cells.
-
Co-culture Seeding: Seed the target and bystander cells in a 96-well plate at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100), keeping the total cell number constant.
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Analysis: Analyze the viability of the bystander cell population (e.g., by flow cytometry, gating on the fluorescently labeled cells). A decrease in the viability of bystander cells in the presence of target cells and the ADC indicates a bystander effect.
Conclusion
The auristatin family of compounds continues to be a vital component in the field of antibody-drug conjugates. Their high potency, well-understood mechanism of action, and the ability to be chemically modified for linker attachment make them an attractive choice for the development of next-generation targeted cancer therapies. A thorough understanding of their synthesis, biological activity, and the experimental methods for their evaluation is crucial for researchers and drug developers working to harness the full potential of these remarkable molecules.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Duostatin 5 for Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Duostatin 5, a potent cytotoxic agent, and its application in the development of antibody-drug conjugates (ADCs). This document covers the core aspects of this compound, including its mechanism of action, comparative efficacy, and detailed protocols for its use in ADC research and development.
Introduction to this compound
This compound is a synthetic analogue of the highly potent dolastatin family of natural products and a derivative of monomethyl auristatin F (MMAF). It is designed as a cytotoxic payload for ADCs, offering a promising avenue for targeted cancer therapy. By combining the potent cell-killing ability of this compound with the specificity of a monoclonal antibody, ADCs can selectively deliver this cytotoxic agent to tumor cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.
One notable example of a this compound-based ADC is ZV0508, which targets the 5T4 oncofetal antigen, an attractive target for ADC development due to its overexpression in a wide range of carcinomas and limited expression in normal tissues.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization. Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.
By binding to tubulin, this compound disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from successfully completing mitosis. Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and ADCs utilizing this payload, providing a basis for comparison with other cytotoxic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₆₉N₉O₆ |
| Molecular Weight | 772.03 g/mol |
| Synonyms | Duo-5, HY-145149 |
Table 2: In Vitro Cytotoxicity of this compound and Comparative ADCs
| Compound/ADC | Cell Line | Target Antigen | IC₅₀ (µg/mL) | Reference |
| ZV0508 (this compound ADC) | MDA-MB-468 | 5T4 | 0.311 | [1] |
| ZV0501 (MMAF ADC) | MDA-MB-468 | 5T4 | 0.029 | [1] |
| ZV0508 (this compound ADC) | DU 145 | 5T4 | 0.232 | [1] |
| ZV0501 (MMAF ADC) | DU 145 | 5T4 | 0.097 | [1] |
| ZV0508 (this compound ADC) | BxPC-3 | 5T4 | 2.540 | [1] |
| ZV0501 (MMAF ADC) | BxPC-3 | 5T4 | 0.219 |
It has been reported that free this compound is approximately 100 times more potent than MMAF in DU 145 and Lovo cell lines in in vitro cytotoxic assays.
Table 3: Pharmacokinetic Parameters of this compound-based ADCs
| Parameter | Value | Notes |
| Half-life (t½) | Data not publicly available | It is inferred that ZV0508 has improved pharmacokinetics and a more durable in vivo response compared to MMAF-based ADCs. |
| Clearance (CL) | Data not publicly available | |
| Volume of Distribution (Vd) | Data not publicly available | |
| Area Under the Curve (AUC) | Data not publicly available |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of this compound-based ADCs.
Antibody-Payload Conjugation (Representative Cysteine Rebridging Protocol)
The "C-Lock" linker used for conjugating this compound is a proprietary cysteine rebridging method. The following is a representative protocol for cysteine rebridging conjugation, which can be adapted for specific antibodies and linker-payloads.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound with a cysteine-reactive linker (e.g., containing a bis-thiol alkylating reagent)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
Procedure:
-
Antibody Reduction:
-
Dilute the mAb to a final concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately add the this compound-linker construct to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a typical starting point.
-
Ensure the final concentration of any organic solvent (e.g., DMSO) from the linker-drug stock is below 10% to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add an excess of the quenching reagent to cap any unreacted linker molecules.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an appropriate chromatography method to remove unconjugated payload, linker, and antibody.
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR).
-
In Vitro Cytotoxicity Assay (MTT-based)
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cancer cell line
-
6-well plates
-
This compound ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the this compound ADC at various concentrations for a predetermined time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cancer cell line
-
6-well plates
-
This compound ADC
-
70% ice-cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and treat with the this compound ADC at various concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Model for Efficacy Studies
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
5T4-positive human tumor cell line (e.g., MDA-MB-468)
-
Matrigel (optional)
-
This compound ADC (ZV0508) and control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10⁶ tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer the this compound ADC and control ADC intravenously at the desired dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by this compound's inhibition of tubulin polymerization, leading to G2/M arrest and subsequent apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for ADC Development
This diagram outlines the typical workflow for the development and preclinical evaluation of an antibody-drug conjugate like one utilizing this compound.
Caption: General workflow for ADC development and evaluation.
References
The Journey Within: An In-depth Technical Guide to the Intracellular Trafficking of Duostatin 5 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular trafficking of Antibody-Drug Conjugates (ADCs) featuring the potent cytotoxic payload, Duostatin 5. Understanding the intricate journey of these targeted therapies from the cell surface to their ultimate site of action is paramount for optimizing their design and maximizing their therapeutic window. This document details the key steps of this compound ADC trafficking, presents quantitative data from preclinical studies, and provides detailed protocols for essential experimental assays.
The Intracellular Odyssey of a this compound ADC: A Step-by-Step Breakdown
The efficacy of a this compound ADC is contingent upon a series of precisely orchestrated events that ensure the selective delivery and release of its cytotoxic payload within cancer cells. This process, known as intracellular trafficking, can be broadly categorized into the following stages:
-
Target Binding: The journey begins with the high-affinity binding of the ADC's monoclonal antibody (mAb) component to a specific tumor-associated antigen (TAA) on the cancer cell surface. This interaction is the cornerstone of the ADC's targeted approach.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, most commonly through a process called receptor-mediated endocytosis.[1][2] Clathrin-mediated endocytosis is a frequent pathway for ADC uptake, involving the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.[1]
-
Endosomal Sorting: Once inside the cell, the ADC is enclosed within an early endosome. The internal environment of the endosome begins to acidify, a critical step in the trafficking process. From the early endosome, the ADC can be sorted towards one of two fates: recycling back to the cell surface or trafficking towards the lysosome for degradation.[1]
-
Lysosomal Delivery: For ADCs with cleavable linkers, such as those often paired with this compound, the primary destination is the lysosome. Late endosomes mature and fuse with lysosomes, which are acidic organelles rich in degradative enzymes.[3]
-
Payload Release and Action: Within the harsh environment of the lysosome, the linker connecting this compound to the antibody is cleaved. This is often achieved through the action of lysosomal proteases, such as cathepsins, that recognize and cleave specific peptide sequences within the linker. Once liberated, the highly potent this compound, a derivative of the tubulin inhibitor MMAF, can escape the lysosome and enter the cytoplasm. There, it binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).
Quantitative Insights into this compound ADC Trafficking
Quantitative analysis of ADC internalization is crucial for selecting promising candidates and understanding their mechanism of action. The following tables summarize key quantitative data from a study on ZV0508, a 5T4-targeting ADC utilizing a this compound payload.
Table 1: Internalization of ZV0508 in 5T4-Positive Cell Lines
| Cell Line | Time (hours) | % Internalization |
| MDA-MB-468 | 1 | ~15% |
| 2 | ~25% | |
| 4 | ~40% | |
| 8 | ~60% | |
| 12 | ~75% | |
| 24 | ~91% | |
| DU 145 | 1 | ~10% |
| 2 | ~20% | |
| 4 | ~35% | |
| 8 | ~55% | |
| 12 | ~70% | |
| 24 | ~85% |
Table 2: Dynamic Internalization of ZV0508 and Surface 5T4 Antigen in MDA-MB-468 Cells
| Time (hours) | % Internalization of Surface Bound ZV0508 | % Internalization of Surface 5T4 Antigen |
| 0 | 0% | ~20% |
| 1 | ~15% | ~20% |
| 2 | ~25% | ~20% |
| 4 | ~40% | ~20% |
| 6 | ~50% | ~20% |
| 12 | ~75% | ~20% |
| 24 | ~91% | Recovered to near initial level |
These data demonstrate a time-dependent increase in the internalization of the this compound ADC, ZV0508. Notably, the percentage of endocytic 5T4 antigen remains relatively stable, suggesting a continuous recycling of the antigen back to the plasma membrane after ADC internalization.
Visualizing the Pathway: Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in studying the intracellular trafficking of this compound ADCs.
Figure 1. Intracellular trafficking pathway of a this compound ADC.
References
- 1. FRET Reagent Reveals the Intracellular Processing of Peptide-Linked Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
The Role of the 5T4 Oncofetal Antigen in Duostatin 5 Targeting: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the 5T4 oncofetal antigen as a therapeutic target and its role in the specific delivery of the cytotoxic payload, Duostatin 5, through antibody-drug conjugates (ADCs). We will explore the molecular characteristics of 5T4, the mechanism of action of this compound, and the preclinical data supporting this targeted approach. Detailed experimental protocols and visualizations of key biological pathways and workflows are provided to support further research and development in this promising area of oncology.
The 5T4 Oncofetal Antigen: A High-Value Target
The 5T4 oncofetal antigen, also known as trophoblast glycoprotein (TPBG), is a 72 kDa transmembrane glycoprotein characterized by leucine-rich repeats.[1][2] Its expression is largely restricted to the syncytiotrophoblast in the placenta during fetal development, with very limited presence in normal adult tissues.[3][4] However, 5T4 is frequently re-expressed at high levels in a wide array of solid tumors, including breast, lung, colorectal, gastric, pancreatic, and renal cell carcinomas.[5] This differential expression profile makes 5T4 an exceptionally attractive target for cancer therapies designed to minimize off-tumor toxicities.
Functionally, 5T4 expression is associated with more aggressive tumor phenotypes and poorer clinical outcomes. The antigen is implicated in cellular motility and invasion by modulating key signaling pathways, including epithelial-mesenchymal transition (EMT) and the Wnt signaling cascade. Furthermore, a critical characteristic for its use in ADC development is its capacity for rapid internalization upon antibody binding, providing an efficient mechanism for delivering conjugated payloads into the target cancer cell.
This compound: A Potent Auristatin-Derived Payload
This compound is a potent synthetic cytotoxic agent derived from monomethyl auristatin F (MMAF), a powerful antimitotic compound. Auristatins function by inhibiting tubulin polymerization, a critical process for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death). This compound is specifically designed for use in ADCs, where it is chemically linked to a monoclonal antibody that directs it to tumor cells. This targeted delivery strategy concentrates the payload's cytotoxic effects on malignant cells, thereby widening the therapeutic window compared to systemic chemotherapy.
The 5T4-Duostatin 5 ADC: Mechanism of Targeted Cell Killing
The therapeutic strategy underpinning a 5T4-targeted this compound ADC, such as the preclinical candidate ZV0508, involves a multi-step, antigen-dependent process to ensure specific eradication of cancer cells.
-
Target Binding: The ADC circulates in the bloodstream and, via its antibody component (e.g., ZV05), specifically recognizes and binds to the 5T4 antigen on the surface of tumor cells.
-
Internalization: Upon binding, the entire ADC-antigen complex is rapidly internalized by the cancer cell into an endosome.
-
Lysosomal Trafficking & Payload Release: The endosome traffics to and fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome degrades the antibody and cleaves the linker, releasing the active this compound payload into the cytoplasm.
-
Cytotoxic Action: Once freed, this compound binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest and triggers apoptosis, resulting in targeted cell death.
Quantitative Data Summary
The efficacy of targeting 5T4 is supported by its high prevalence in various cancers and the potent, specific activity of ADCs directed against it.
Table 1: 5T4 Expression in Human Malignancies (by Immunohistochemistry)
This table summarizes the frequency of 5T4 protein expression across a range of tumor types, highlighting its prevalence as a therapeutic target.
| Cancer Type | Cohort Size (n) | Percentage of 5T4-Positive Tumors (%) | Reference(s) |
| Pancreatic Cancer | 94 | 98.9% | |
| Colorectal Cancer | 84 | 91.7% | |
| Gastric Cancer | 88 | 89.8% | |
| Head & Neck Cancer | 134 | 81% | |
| Non-Small Cell Lung Cancer (NSCLC) | 262 | 64% | |
| Triple-Negative Breast Cancer (TNBC) | 129 | 61% | |
| Bladder Cancer | 225 | 59% | |
| Ovarian Cancer | 185 | 56% | |
| Papillary Renal Cell Carcinoma | - | 92.2% (2+/3+ staining) | |
| Advanced Clear Cell RCC | - | 60.0% (2+/3+ staining) |
Table 2: In Vitro Cytotoxicity of 5T4-Targeted ADCs
This table presents the half-maximal inhibitory concentration (IC50) values, demonstrating the potent and antigen-dependent cell-killing ability of 5T4-ADCs in various cancer cell lines.
| ADC | Payload | Cell Line | Cancer Type | 5T4 Expression | IC50 (µg/mL) | Reference(s) |
| ZV0508 | This compound | MDA-MB-468 | Breast | High | 0.311 | |
| ZV0508 | This compound | DU 145 | Prostate | Moderate | 0.232 | |
| ZV0508 | This compound | BxPC-3 | Pancreatic | Moderate | 2.540 | |
| ZV0501 | mc-MMAF | MDA-MB-468 | Breast | High | 0.029 | |
| ZV0501 | mc-MMAF | DU 145 | Prostate | Moderate | 0.097 | |
| ZV0501 | mc-MMAF | BxPC-3 | Pancreatic | Moderate | 0.219 | |
| H6-DM4 | DM4 | NCI-N87 | Gastric | High | 1.15 nM | |
| H6-DM4 | DM4 | DLD-1 | Colorectal | High | 0.53 nM | |
| H6-DM4 | DM4 | BX-PC3 | Pancreatic | High | 1.74 nM |
Note: While the comparator ADC ZV0501 (mc-MMAF) showed lower IC50 values in vitro, the this compound ADC ZV0508 demonstrated more durable and superior antitumor responses in in vivo models, suggesting that the combined properties of the payload and linker contribute to overall efficacy.
Table 3: Binding Affinity of 5T4-Targeted Antibodies and ADCs
This table shows the binding affinities, confirming that the conjugation of payloads like this compound does not significantly compromise the antibody's ability to bind its target.
| Antibody / ADC | Method | Target | Affinity (EC50 / Kd) | Reference(s) |
| ZV05 (Antibody) | ELISA | 5T4 Extracellular Domain | 4.3 ng/mL (EC50) | |
| ZV0508 (this compound ADC) | ELISA | 5T4 Extracellular Domain | 5.4 ng/mL (EC50) | |
| A1 (Antibody) | - | Human 5T4 Antigen | 0.48 nmol/L (Kd) |
5T4-Mediated Signaling Pathways
5T4 is not merely a passive docking site for ADCs; it is an active participant in signaling pathways that drive cancer progression. Its expression is mechanistically linked to cell migration, invasion, and the maintenance of a tumor-initiating phenotype.
-
Wnt Signaling: 5T4 modulates Wnt signaling by inhibiting the canonical Wnt/β-catenin pathway while simultaneously activating non-canonical Wnt pathways associated with cell motility. It achieves this by binding to the Wnt co-receptor LRP6, preventing its internalization and thereby blocking the canonical cascade.
-
Epithelial-Mesenchymal Transition (EMT): 5T4 expression is a marker of EMT, a process where epithelial cells gain migratory and invasive properties. This is characterized by the downregulation of E-cadherin and the upregulation of transcription factors like Snail and Slug.
-
CXCL12/CXCR4 Pathway: 5T4 expression potentiates chemotaxis (directed cell movement) in response to the chemokine CXCL12 by modulating its receptor, CXCR4. This pathway is crucial for metastasis to tissues that express high levels of CXCL12, such as the liver, lungs, and bone marrow.
Experimental Protocols
The following sections provide detailed, representative methodologies for the preclinical evaluation of a 5T4-targeted ADC.
Protocol: Immunohistochemistry (IHC) for 5T4 Detection in Tumors
This protocol describes the detection of 5T4 antigen in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate slides through a series of graded ethanol solutions: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a high-pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).
-
Heat slides in a pressure cooker or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes), then rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes. Rinse with wash buffer.
-
Block non-specific binding by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
Incubate slides with the primary anti-5T4 monoclonal antibody (e.g., MBS1750093 or Ab134162) diluted in antibody diluent overnight at 4°C.
-
-
Detection and Visualization:
-
Rinse slides with wash buffer (3x5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer (3x5 minutes).
-
Apply DAB (3,3'-diaminobenzidine) chromogen solution and incubate until a brown precipitate is visible (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
Dehydrate slides through graded ethanol solutions and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
Evaluate staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells under a light microscope.
-
Protocol: Flow Cytometry-Based ADC Internalization Assay
This method quantifies the internalization of a fluorescently-labeled ADC using a pH-sensitive dye that fluoresces only in the acidic environment of endosomes/lysosomes.
-
Cell Preparation:
-
Seed target cells (5T4-positive) and control cells (5T4-negative) into a 96-well plate to achieve a sub-confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
-
ADC Labeling:
-
Label the 5T4-ADC with a pH-sensitive dye (e.g., pHrodo™ Red) according to the manufacturer's protocol.
-
-
Treatment and Incubation:
-
Prepare serial dilutions of the labeled ADC in complete culture medium.
-
Remove medium from cells and add the ADC dilutions.
-
For a negative control (surface binding only), incubate one set of wells at 4°C.
-
For the time-course experiment, incubate the plate at 37°C for various durations (e.g., 0.5, 2, 6, 24 hours).
-
-
Cell Harvesting:
-
After incubation, wash cells twice with cold PBS.
-
Detach cells using a gentle cell dissociation reagent (e.g., TrypLE).
-
Neutralize the dissociation reagent with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity (e.g., in the PE-Texas Red channel for pHrodo Red) on a flow cytometer.
-
An increase in mean fluorescence intensity (MFI) over time at 37°C, compared to the 4°C control, indicates ADC internalization.
-
Protocol: In Vitro ADC Cytotoxicity Assay
This protocol determines the IC50 of an ADC using a colorimetric cell viability assay (e.g., CCK-8 or MTT).
-
Cell Seeding:
-
Seed 5T4-positive and 5T4-negative cancer cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
ADC Treatment:
-
Prepare a 10-point serial dilution of the 5T4-Duostatin 5 ADC, a non-targeting control ADC, and the unconjugated antibody in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted test articles to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C, 5% CO₂.
-
-
Viability Measurement (CCK-8 Example):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the untreated control wells: (% Viability) = (Abs_treated / Abs_untreated) * 100.
-
Plot the % viability against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a study to evaluate the anti-tumor activity of a 5T4-ADC in a mouse model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Subcutaneously inject a suspension of 5T4-positive human tumor cells (e.g., 5-10 x 10⁶ MDA-MB-468 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group). Typical groups include: Vehicle control (e.g., PBS), non-targeting control ADC, unconjugated 5T4 antibody, and one or more dose levels of the 5T4-Duostatin 5 ADC (e.g., 3 mg/kg and 10 mg/kg).
-
-
ADC Administration:
-
Administer the test articles, typically via intravenous (IV) injection.
-
Dosing can be a single administration or a multi-dose regimen (e.g., once every 4 days for 4 cycles).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Primary endpoints include tumor growth inhibition (TGI) and complete or partial tumor regressions.
-
Monitor for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of significant morbidity are observed, in accordance with institutional animal care guidelines.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze for statistically significant differences in tumor growth between treatment and control groups.
-
References
- 1. benchchem.com [benchchem.com]
- 2. High Prevalence of 5T4/Trophoblast Glycoprotein in Soft Tissue Sarcomas [mdpi.com]
- 3. Immunohistological distribution of 5T4 antigen in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical Detection of 5T4 in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Duostatin 5 Conjugation to Antibodies via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Duostatin 5, a synthetic analogue of the highly potent dolastatin 10 and a derivative of monomethyl auristatin F (MMAF), is an attractive payload for ADC development due to its significant anti-mitotic activity.[1][2] This document provides detailed application notes and protocols for the conjugation of this compound to antibodies utilizing click chemistry, a suite of bioorthogonal reactions that offer high efficiency and specificity.
This compound is available with a terminal azide group, making it an ideal candidate for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] This approach allows for the site-specific and covalent attachment of the drug to an antibody that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). The resulting ADC is a homogeneous and stable construct, which is critical for ensuring a predictable pharmacokinetic profile and therapeutic index.[]
These protocols will guide researchers through the process of antibody modification with a DBCO linker, the subsequent conjugation of azide-containing this compound, and the essential characterization of the final ADC.
Data Presentation: A Case Study with a this compound ADC
While the following data is for an ADC constructed with this compound (designated as Duo-5) using a cysteine cross-linking method (C-Lock linker) rather than SPAAC, it provides a relevant benchmark for the expected performance of a this compound-based ADC. The ADC, ZV0508, targets the 5T4 oncofetal antigen.
Table 1: In Vitro Cytotoxicity of ZV0508 (Anti-5T4-Duo-5)
| Cell Line | 5T4 Expression | IC50 (ng/mL) of ZV0508 |
| MDA-MB-468 | Positive | 1.8 |
| DU-145 | Positive | 2.5 |
| A549 | Positive | 3.1 |
| H1975 | Positive | 4.2 |
| BxPC-3 | Negative | > 10,000 |
Data summarized from a study on ZV0508, which uses a C-Lock linker.
Table 2: In Vivo Antitumor Efficacy of ZV0508 in a MDA-MB-468 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| ZV0508 | 1 | 75 |
| ZV0508 | 3 | 98 |
| ZV0508 | 5 | 100 (Complete Regression) |
Data summarized from a study on ZV0508, which uses a C-Lock linker.
Signaling Pathway and Mechanism of Action
This compound, as an auristatin derivative, functions by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
References
- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Determining the Viability of Duostatin 5-Treated Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duostatin 5 is a potent synthetic analogue of the natural dolastatin 10, functioning as a highly effective antimitotic agent. It is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] The cytotoxic mechanism of this compound involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[2][3] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[4][5] These application notes provide detailed protocols for assessing the viability of cancer cells treated with this compound using two common and reliable methods: the MTT assay and the ATP-based luminescence assay.
Mechanism of Action of this compound
This compound, a derivative of monomethyl auristatin F (MMAF), exerts its cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. This compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule formation prevents the assembly of a functional mitotic spindle, a necessary structure for the proper segregation of chromosomes during mitosis.
The inability to form a proper mitotic spindle activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in the G2/M phase to prevent chromosomal missegregation. Prolonged arrest at this checkpoint due to persistent microtubule disruption initiates the intrinsic apoptotic pathway. This process is characterized by the activation of a cascade of caspases, leading to programmed cell death.
Data Presentation: In Vitro Cytotoxicity of Auristatin Analogue-Based ADCs
The following table summarizes the 50% inhibitory concentration (IC50) values of various monomethyl auristatin F (MMAF)-based antibody-drug conjugates (ADCs) across a panel of human cancer cell lines. This data illustrates the potent cytotoxic activity of auristatin analogues, which share a similar mechanism of action with this compound. The IC50 values are dependent on the expression levels of the target antigen for the specific ADC.
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nM) |
| SK-BR-3 | Breast Cancer | HER2 | Anti-HER2-Fc-MMAF | 0.134 |
| MDA-MB-453 | Breast Cancer | HER2 | Anti-HER2-Fc-MMAF | 1.9 |
| T-47-D | Breast Cancer | HER2 | Anti-HER2-Fc-MMAF | 45.7 |
| MDA-MB-231 | Breast Cancer | HER2 | Anti-HER2-Fc-MMAF | 98.2 |
| BxPC-3 | Pancreatic Cancer | Tissue Factor | Anti-human TF-MMAE | 0.97 |
| PSN-1 | Pancreatic Cancer | Tissue Factor | Anti-human TF-MMAE | 0.99 |
| Capan-1 | Pancreatic Cancer | Tissue Factor | Anti-human TF-MMAE | 1.10 |
| Panc-1 | Pancreatic Cancer | Tissue Factor | Anti-human TF-MMAE | 1.16 |
Note: The IC50 values for MMAE, a closely related auristatin, are provided for pancreatic cancer cell lines to demonstrate the potent cytotoxicity of this class of compounds. The data for the anti-HER2-Fc-MMAF ADC was sourced from a study evaluating its efficacy in breast cancer cell lines with varying HER2 expression.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS), protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
ATP-Based Luminescence Assay
ATP-based assays are highly sensitive methods for determining cell viability by quantifying the amount of ATP present, which is a marker for metabolically active cells. The assay utilizes luciferase to catalyze the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the ATP concentration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates (to minimize background luminescence)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, seeding cells in an opaque-walled 96-well plate.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay to treat the cells with a range of this compound concentrations.
-
-
ATP Reagent Preparation and Addition:
-
Equilibrate the ATP assay reagent to room temperature before use.
-
After the desired incubation period with this compound, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Cell Lysis and Signal Stabilization:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis and initiate the luminescent reaction.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for assessing cancer cell viability after this compound treatment.
Caption: Signaling cascade initiated by this compound leading to apoptosis.
References
- 1. Working to “Outdo” Cancer: A Multi-Modality Approach to Accelerating the Next Generation of Cancer Breakthroughs | Pfizer [pfizer.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Duostatin 5 Conjugation with a C-Lock Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the cytotoxic agent Duostatin 5 to a monoclonal antibody via a C-Lock linker. The C-Lock technology is a cysteine rebridging method that utilizes the interchain disulfide bonds of the antibody for a stable and site-specific drug conjugation.[1][2] This approach offers advantages in generating homogeneous antibody-drug conjugates (ADCs) with a controlled drug-to-antibody ratio (DAR).[1]
Introduction
This compound, a derivative of monomethyl auristatin F (MMAF), is a potent anti-mitotic agent used as a payload in ADCs.[1][3] The C-Lock linker chemistry enables the covalent attachment of this compound to a monoclonal antibody by reconnecting the reduced disulfide bonds between the heavy and light chains. This results in a stable conjugate with improved pharmacokinetics and therapeutic efficacy. A notable example of this technology is the ADC ZV0508, where this compound is conjugated to a 5T4-targeting antibody.
Experimental Protocols
The following protocol is based on the successful conjugation of this compound to a 5T4 targeting antibody (ZV05) to create the ADC ZV0508.
Materials and Reagents
-
Monoclonal antibody (e.g., ZV05)
-
This compound-C-Lock linker construct
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), 50 mmol/L, pH 7.0
-
Ethylenediaminetetraacetic acid (EDTA), 4 mmol/L
-
Acetonitrile
-
Ultrafiltration spin columns
Protocol for Antibody Reduction
-
Antibody Preparation: Exchange the buffer of the antibody solution to 50 mmol/L PBS with 4 mmol/L EDTA, pH 7.0. Adjust the final antibody concentration to 5-10 mg/mL.
-
Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Monitoring: Monitor the reduction process by measuring the number of free thiols per antibody. The target is to achieve 8 moles of free thiols per mole of antibody.
-
TCEP Removal: Once the target level of free thiols is reached, remove the excess TCEP by ultrafiltration using a spin column with 50 mmol/L PBS, 4 mmol/L EDTA, pH 7.0.
Protocol for this compound-C-Lock Linker Conjugation
-
Drug-Linker Preparation: Prepare a 10 mmol/L stock solution of the this compound-C-Lock linker in 60% acetonitrile in water.
-
Conjugation Reaction: Add 4.5 to 5 molar equivalents of the this compound-C-Lock linker stock solution to the reduced antibody solution.
-
Incubation: Gently mix the reaction on a rotator at room temperature.
-
Monitoring: Monitor the conjugation reaction by measuring the decrease in free thiols per antibody. The reaction is considered complete when the free thiol level is below 0.5 moles per mole of antibody.
-
Purification: Purify the resulting ADC by buffer exchange into PBS using ultrafiltration to remove any unconjugated payload.
Data Presentation
The following table summarizes the key quantitative parameters of the this compound-C-Lock linker conjugation protocol.
| Parameter | Value | Reference |
| Antibody Concentration | 5-10 mg/mL | |
| TCEP Molar Excess | 10x | |
| Reduction Temperature | 37°C | |
| Target Free Thiols/Antibody | 8 | |
| Drug-Linker Molar Excess | 4.5-5x | |
| Conjugation Temperature | Room Temperature | |
| Reaction Termination (Free Thiols/Ab) | < 0.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of this compound to an antibody using the C-Lock linker.
C-Lock Linker Conjugation Principle
Caption: Principle of C-Lock linker conjugation via cysteine rebridging.
General ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Duostatin 5 for In Vivo Preclinical Research
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Duostatin 5 is a potent cytotoxic agent and a derivative of the sea hare toxin dolastatin 10, designed for use in antibody-drug conjugates (ADCs). Its hydrophobic nature presents a challenge for formulation in aqueous solutions suitable for in vivo administration. This document provides detailed protocols for the preparation of this compound formulations for preclinical in vivo studies, ensuring optimal solubility and stability. The provided methodologies are based on established solvent systems for hydrophobic compounds, aiming to facilitate consistent and reproducible experimental outcomes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for the successful development of a stable and effective formulation.
| Property | Value | Reference |
| Molecular Formula | C40H69N9O6 | [1][2] |
| Molecular Weight | 772.03 g/mol | [1][2] |
| CAS Number | 2124210-34-8 | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | Powder: -20°C for 3 years (protect from light, stored under nitrogen). In solvent: -80°C for 1 year. |
Solubility Data
This compound is practically insoluble in water, necessitating the use of organic solvents and co-solvent systems for solubilization. The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Concentration | Observations | Reference |
| In Vitro | |||
| 100% DMSO | 125 mg/mL (161.91 mM) | Ultrasonic treatment may be required to achieve complete dissolution. | |
| 100% DMSO | 100 mg/mL (129.53 mM) | Sonication is recommended to aid dissolution. | |
| In Vivo Formulations | |||
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (2.69 mM) | A clear solution is obtained. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (2.69 mM) | A clear solution is obtained. | |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 mg/mL (5.18 mM) | Sonication is recommended to aid dissolution. |
Experimental Protocols: Formulation Preparation
The following protocols detail the step-by-step procedures for preparing this compound formulations suitable for in vivo administration. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
Protocol 1: DMSO/Corn Oil Formulation
This formulation is suitable for subcutaneous (SC) or intraperitoneal (IP) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder in a sterile vial. Add the appropriate volume of sterile DMSO to achieve a concentration of 20.8 mg/mL. Vortex or sonicate until the powder is completely dissolved, resulting in a clear solution.
-
Prepare Final Formulation: In a separate sterile vial, add the required volume of sterile corn oil. While vortexing the corn oil, slowly add the this compound stock solution to achieve the final desired concentration (e.g., for a 2.08 mg/mL final concentration, add 1 part of the 20.8 mg/mL stock solution to 9 parts of corn oil).
-
Homogenization: Continue to vortex the final solution for at least 5 minutes to ensure a homogenous mixture.
-
Visual Inspection: Visually inspect the final formulation for any precipitation or phase separation. The solution should be clear and uniform.
Protocol 2: Aqueous Co-Solvent Formulation
This formulation is suitable for intravenous (IV), intraperitoneal (IP), or oral (PO) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare Co-Solvent Mixture: In a sterile vial, prepare the co-solvent vehicle by mixing the components in the following order:
-
Add the required volume of PEG300.
-
Add the required volume of Tween-80 and mix thoroughly with the PEG300.
-
-
Prepare Final Formulation: While vortexing the co-solvent mixture, slowly add the this compound stock solution. Finally, add the required volume of saline to reach the final desired concentration and volume. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Homogenization: Vortex the final solution for at least 5 minutes. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Visual Inspection: Ensure the final formulation is a clear, homogenous solution free of any particulates.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Formulation Preparation
Caption: Workflow for the preparation of this compound formulations.
Simplified Signaling Pathway of this compound as an ADC Payload
This compound is a potent anti-mitotic agent, similar to other auristatins like MMAF. When used as a payload in an ADC, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of a this compound-ADC.
Quality Control and Stability
-
Visual Inspection: Always visually inspect the formulation before administration for any signs of precipitation, crystallization, or phase separation.
-
Concentration Verification: For pivotal studies, it is recommended to verify the concentration of this compound in the final formulation using an appropriate analytical method, such as HPLC-UV.
-
Stability: Formulations should be prepared fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. Conduct a stability study to determine the acceptable storage duration.
Safety Precautions
This compound is a highly potent cytotoxic agent and should be handled with extreme caution.
-
Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All handling of the dry powder and concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet.
-
Follow all institutional guidelines for the handling and disposal of cytotoxic agents.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation that ensures its solubility and stability. The protocols provided in this document offer robust methods for preparing this compound for preclinical research. Researchers should validate the chosen formulation for their specific animal model and study design to ensure accurate and reproducible results.
References
Troubleshooting & Optimization
Troubleshooting low Duostatin 5 conjugation efficiency
Welcome to the technical support center for Duostatin 5 conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the conjugation of this compound to antibodies for the creation of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the this compound conjugation process, presented in a question-and-answer format.
Question 1: We are observing a low Drug-to-Antibody Ratio (DAR) in our final ADC product. What are the potential causes and how can we troubleshoot this?
Answer:
A low DAR is a common issue in ADC development and can often be attributed to several factors related to the antibody reduction and drug-linker conjugation steps. Here is a systematic approach to troubleshooting:
-
Insufficient Antibody Reduction: The conjugation of this compound, which is typically functionalized with a maleimide linker, relies on the availability of free thiol (-SH) groups from the reduction of interchain disulfide bonds in the antibody.
-
Troubleshooting Steps:
-
Verify Reducing Agent Activity: Ensure that your reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), is fresh and has been stored correctly. TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before the addition of the maleimide-linker.[1]
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Optimize Reducing Agent Concentration: The molar excess of the reducing agent is critical. A titration experiment with varying molar equivalents of TCEP (e.g., 2 to 10-fold molar excess over the antibody) can help determine the optimal concentration to achieve the desired number of free thiols without over-reducing the antibody, which could lead to fragmentation.[2][3]
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Control Reduction Time and Temperature: The reduction reaction is time and temperature-dependent. Incubating the antibody with the reducing agent for 1-3 hours at room temperature is a common starting point.[4] Insufficient incubation can lead to incomplete reduction.
-
-
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Re-oxidation of Free Thiols: Once the disulfide bonds are reduced, the resulting free thiols are susceptible to re-oxidation, forming disulfide bonds again and rendering them unavailable for conjugation.
-
Troubleshooting Steps:
-
Degas Buffers: Remove dissolved oxygen from your buffers by degassing them before use to minimize the potential for oxidation.[1]
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Include a Chelating Agent: Add a chelating agent like EDTA (1-5 mM) to your reaction buffer to sequester any trace metal ions that can catalyze thiol oxidation.
-
-
-
Suboptimal Conjugation Reaction Conditions: The efficiency of the thiol-maleimide reaction is highly dependent on the reaction environment.
-
Troubleshooting Steps:
-
Optimize pH: The ideal pH range for the thiol-maleimide conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows down, while above pH 7.5, the maleimide group becomes more prone to hydrolysis.
-
Adjust Drug-Linker Stoichiometry: A molar excess of the this compound-linker is generally used to drive the reaction. A starting point is a 10-20 fold molar excess of the drug-linker over the antibody. However, an excessive amount can lead to aggregation, so this may need to be optimized.
-
-
Question 2: We are observing significant aggregation of our ADC product after conjugation. What could be the cause and how can we mitigate it?
Answer:
ADC aggregation is often linked to the increased hydrophobicity of the conjugate, especially with higher DAR values.
-
Troubleshooting Steps:
-
Optimize DAR: A high number of conjugated hydrophobic this compound molecules can expose hydrophobic patches on the antibody surface, leading to aggregation. Aim for the lowest effective DAR that still provides the desired potency.
-
Modify Reaction Conditions: Performing the conjugation at a lower temperature (e.g., 4°C) or for a shorter duration can sometimes reduce aggregation.
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Screen Formulation Buffers: The composition of the final storage buffer is crucial. Screen different buffer systems, pH values, and excipients to find a formulation that enhances the stability of your ADC.
-
Question 3: How can we confirm that the low conjugation efficiency is due to a problem with the antibody reduction step?
Answer:
You can quantify the number of free thiols per antibody after the reduction step using Ellman's reagent (DTNB). This assay measures the absorbance at 412 nm, which is proportional to the concentration of free sulfhydryl groups. By performing this assay before adding the this compound-linker, you can determine if the reduction was successful.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing this compound conjugation. These values should be considered as starting points for your specific antibody and linker system.
| Parameter | Recommended Range | Potential Impact of Deviation | Reference |
| Antibody Reduction | |||
| TCEP Molar Excess | 2 - 10 fold over antibody | Low: Incomplete reduction, low DAR. High: Over-reduction, potential for antibody fragmentation. | |
| Reduction Temperature | Room Temperature (20-25°C) | Low: Slower reaction rate. High: Risk of antibody denaturation. | |
| Reduction Time | 1 - 3 hours | Short: Incomplete reduction. Long: Increased risk of re-oxidation or side reactions. | |
| EDTA in Reduction Buffer | 1 - 5 mM | Absent: Increased risk of metal-catalyzed thiol oxidation. | |
| Conjugation Reaction | |||
| pH | 6.5 - 7.5 | <6.5: Slower thiol-maleimide reaction rate. >7.5: Increased maleimide hydrolysis. | |
| This compound-linker Molar Excess | 10 - 20 fold over antibody | Low: Incomplete conjugation, low DAR. High: Increased risk of aggregation. | |
| Conjugation Temperature | Room Temperature or 4°C | High: Can increase aggregation. | |
| Conjugation Time | 1 - 4 hours | Short: Incomplete reaction. Long: Increased risk of maleimide hydrolysis or other side reactions. |
Experimental Protocols
Protocol 1: Antibody Reduction with TCEP
Objective: To reduce the interchain disulfide bonds of an antibody to generate free thiol groups for conjugation.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
TCEP solution (10 mM)
-
EDTA solution (0.5 M)
-
Degassed conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4)
Methodology:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer.
-
Add EDTA to the antibody solution to a final concentration of 2-5 mM.
-
Add the desired molar excess of TCEP solution to the antibody solution. For example, for a 5-fold molar excess, add the appropriate volume of the 10 mM TCEP stock.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-3 hours with gentle mixing.
-
(Optional but recommended) The reduced antibody can be purified from excess TCEP using a desalting column equilibrated with degassed conjugation buffer.
Protocol 2: this compound-Maleimide Conjugation
Objective: To conjugate a this compound-maleimide linker to the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
This compound-maleimide linker stock solution (e.g., 10 mM in DMSO)
-
Degassed conjugation buffer (as above)
Methodology:
-
Ensure the reduced antibody is in the degassed conjugation buffer at the desired concentration (e.g., 5 mg/mL).
-
Add the desired molar excess of the this compound-maleimide linker stock solution to the reduced antibody solution. It is recommended to add the linker dropwise while gently stirring to prevent precipitation.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
After the incubation, the reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
Visualizations
Caption: Experimental workflow for this compound ADC conjugation.
Caption: Chemical pathway of cysteine-based this compound conjugation.
References
Technical Support Center: Duostatin 5 ADC Aggregation
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation of Duostatin 5 antibody-drug conjugates (ADCs) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound ADC aggregation?
A1: this compound ADC aggregation is the process where individual ADC molecules cluster together to form larger, higher molecular weight species.[1][2] This can be driven by the inherent hydrophobicity of the this compound payload, which, when conjugated to the antibody, can expose hydrophobic patches that promote intermolecular interactions.[3][4] Aggregation can range from soluble dimers and oligomers to large, insoluble precipitates.
Q2: Why is it critical to prevent the aggregation of this compound ADCs?
A2: Preventing aggregation is crucial for several reasons:
-
Efficacy: Aggregated ADCs may exhibit reduced ability to bind to their target antigens, thereby lowering the therapeutic efficacy of the drug.[5]
-
Safety and Immunogenicity: Aggregates, especially high molecular weight species, can be immunogenic, potentially causing severe allergic reactions and adverse immune responses in patients. Aggregation can also lead to off-target toxicity by causing the ADC to be internalized by non-target cells.
-
Stability and Solubility: Aggregation negatively impacts the stability and solubility of the ADC, which can lead to product loss during manufacturing and storage.
Q3: What are the primary causes of this compound ADC aggregation?
A3: The primary causes of this compound ADC aggregation include:
-
Payload Hydrophobicity: this compound, like many cytotoxic payloads, is hydrophobic. Its conjugation to the antibody increases the overall hydrophobicity of the ADC, which is a major driver of aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher number of this compound molecules per antibody can increase the propensity for aggregation due to increased surface hydrophobicity.
-
Suboptimal Formulation: Inappropriate buffer conditions, such as a pH near the antibody's isoelectric point or incorrect ionic strength, can reduce the ADC's solubility and promote aggregation.
-
Manufacturing and Handling Stress: The conditions during the conjugation process, including the use of organic co-solvents, temperature, and pH, can stress the antibody and lead to unfolding and aggregation. Physical stresses like repeated freeze-thaw cycles and agitation can also induce aggregation.
Q4: What are the initial indicators of aggregation in a this compound ADC preparation?
A4: Initial signs of aggregation can be subtle and may include a slight haziness or opalescence in the solution. For more definitive detection, analytical techniques such as Size Exclusion Chromatography (SEC), which will show an increase in high molecular weight species, and Dynamic Light Scattering (DLS), which will indicate an increase in the average particle size, are recommended for early detection.
Troubleshooting Guide for this compound ADC Aggregation
If you are observing aggregation in your this compound ADC experiments, refer to the following guide to identify potential causes and implement corrective actions.
| Symptom | Possible Cause | Recommended Solution |
| Increased High Molecular Weight Species (HMWS) observed by SEC | Hydrophobic Interactions: The hydrophobic nature of the this compound payload is promoting self-association. | - Consider using a more hydrophilic linker to reduce the overall hydrophobicity of the ADC. - Incorporate stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids into the formulation to mitigate hydrophobic interactions. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the buffer is not optimal for ADC stability. | - Conduct a buffer screening study to identify the optimal pH and salt concentration. Histidine and citrate buffers are commonly used for ADCs. - Adjusting the ionic strength with salts like NaCl can help minimize electrostatic interactions that may contribute to aggregation. | |
| High Drug-to-Antibody Ratio (DAR): A high DAR increases the likelihood of aggregation. | - Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. | |
| Visible Precipitation or Cloudiness After Formulation or Storage | Colloidal Instability: The ADC is unstable in the final formulation buffer. | - Ensure the final formulation buffer has the optimal pH and ionic strength determined from screening studies. - Add stabilizing excipients to the formulation buffer before introducing the ADC. |
| Freeze-Thaw Stress: Repeated freeze-thaw cycles are inducing aggregation. | - Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Aggregation During the Conjugation Process | Process-Induced Stress: The conditions of the conjugation reaction (e.g., pH, temperature, co-solvents) are causing the antibody to denature and aggregate. | - Optimize the conjugation conditions to be as gentle as possible. This may include lowering the reaction temperature and duration. - If a co-solvent like DMSO is required, use the lowest effective concentration. - Consider immobilization of the antibody on a solid support during conjugation to prevent intermolecular interactions. |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.
Materials:
-
SEC column suitable for monoclonal antibody analysis
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: A suitable buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
This compound ADC sample
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a consistent flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then any lower molecular weight fragments.
-
Data Analysis: Integrate the peak areas to calculate the percentage of aggregates relative to the total peak area.
Protocol 2: Assessment of Colloidal Stability by Dynamic Light Scattering (DLS)
Objective: To evaluate the size distribution and colloidal stability of the this compound ADC in various formulations.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
This compound ADC stock solution
-
A panel of formulation buffers for screening (e.g., varying pH, ionic strength, and excipients)
Methodology:
-
Sample Preparation: Prepare a series of ADC samples (e.g., at 0.5-1.0 mg/mL) in the different screening buffers. Ensure all solutions are filtered and free of dust to avoid interference with the measurement.
-
Instrument Setup: Set the instrument parameters, such as temperature and measurement duration, according to the manufacturer's guidelines.
-
Measurement: Place the cuvette with the ADC sample into the DLS instrument and initiate the measurement.
-
Data Analysis: Analyze the resulting size distribution data. An increase in the average particle size or the appearance of multiple peaks can indicate the presence of aggregates. Compare the results across the different formulations to identify the conditions that best maintain the ADC in its monomeric state.
Quantitative Data Summary
The following tables summarize the impact of various factors on ADC aggregation.
Table 1: Effect of Excipients on ADC Aggregation
| Excipient | Concentration | Aggregation (% HMWS by SEC) | Reference |
| None (Control) | - | 19.2% | |
| ADC-Stabilizing Buffer | Proprietary | 18.0% | |
| Polysorbate 80 | 0.02% (w/v) | Typically reduces aggregation by preventing surface-induced unfolding and hydrophobic interactions. | |
| Sucrose | 5% (w/v) | Acts as a lyoprotectant and cryoprotectant, stabilizing the protein structure. |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Stability
| DAR Value | Effect on Aggregation | Rationale | Reference |
| Low (e.g., 2-4) | Lower propensity for aggregation | Reduced surface hydrophobicity. | |
| High (e.g., >6) | Higher propensity for aggregation | Increased surface hydrophobicity and potential for conformational changes in the antibody. |
Visualizations
Caption: A logical workflow for troubleshooting this compound ADC aggregation.
Caption: Factors influencing the stability and aggregation of this compound ADCs.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
Technical Support Center: Duostatin 5 ADC Stability and Degradation
This technical support center is designed for researchers, scientists, and drug development professionals working with Duostatin 5 Antibody-Drug Conjugates (ADCs). It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in an ADC?
A1: this compound is a potent synthetic antineoplastic agent derived from monomethyl auristatin F (MMAF).[1][2][3] It functions as a microtubule inhibitor. When incorporated into an ADC, the antibody component selectively targets an antigen on cancer cells.[1][3] After binding, the ADC is internalized by the cancer cell and trafficked to the lysosome. Inside the lysosome, the linker is cleaved, releasing the active this compound payload. The released drug then binds to tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).
Q2: What are the primary stability concerns for this compound ADCs?
A2: The primary stability concerns for this compound ADCs, similar to other auristatin-based ADCs, are aggregation, deconjugation (premature payload release), and chemical degradation of the payload or linker. The conjugation of hydrophobic payloads like this compound can increase the overall hydrophobicity of the antibody, leading to the formation of high molecular weight species (aggregates). Linker stability is also critical; unstable linkers can lead to premature release of the cytotoxic drug in circulation, causing off-target toxicity and reducing efficacy.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of a this compound ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts ADC stability. While a higher DAR can increase potency, it also increases the overall hydrophobicity of the ADC, which is a major driver of aggregation. High-DAR ADCs with hydrophobic payloads often exhibit increased aggregation and accelerated plasma clearance, which can negatively affect stability, pharmacokinetics, and the therapeutic window. Optimizing the DAR is a key challenge to balance efficacy with stability.
Q4: What role does the linker play in the stability of this compound ADCs?
A4: The linker is a crucial component that influences ADC stability, efficacy, and safety. Linkers can be cleavable or non-cleavable. Cleavable linkers are designed to be stable in systemic circulation and release the payload under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., in the acidic environment of lysosomes). The stability of the linker is paramount; premature cleavage in the bloodstream can lead to systemic toxicity. For example, some studies have shown that novel linkers, such as the C-Lock linker used with this compound, can result in a more stable and potent ADC compared to conventional linkers.
Troubleshooting Guides
Issue 1: Increased Aggregation of this compound ADC Detected by SEC
You observe a significant increase in high molecular weight species (HMWS) in your Size Exclusion Chromatography (SEC) analysis during storage or after freeze-thaw cycles.
| Potential Cause | Troubleshooting Strategy & Rationale |
| High Payload Hydrophobicity | Strategy: Re-evaluate the formulation buffer. Consider adding excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to minimize hydrophobic interactions. Rationale: this compound, like other auristatins, is hydrophobic. Conjugation increases the antibody's surface hydrophobicity, promoting intermolecular interactions that lead to aggregation. Stabilizing excipients can shield these hydrophobic patches. |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | Strategy: Perform a formulation screening study. Evaluate a range of pH values (e.g., 5.5-7.0) and salt concentrations (e.g., 50-150 mM NaCl). Rationale: ADC stability is highly dependent on pH and ionic strength. A pH near the antibody's isoelectric point can minimize solubility and promote aggregation. Both very low and very high salt concentrations can also destabilize the protein. |
| High Drug-to-Antibody Ratio (DAR) | Strategy: Optimize the conjugation reaction to achieve a lower or more homogeneous DAR. This can involve adjusting the molar ratio of the linker-payload to the antibody or changing the reaction time. Rationale: A higher number of conjugated hydrophobic payloads directly increases the propensity for aggregation. |
| Physical Stress (Freeze-Thaw, Agitation) | Strategy: Minimize the number of freeze-thaw cycles. If lyophilization is an option, develop a stable lyophilized powder formulation. For liquid formulations, ensure gentle handling and avoid vigorous agitation. Rationale: Physical stresses can expose hydrophobic regions of the antibody, leading to irreversible aggregation. |
Issue 2: Loss of Potency and Decreased DAR Over Time
Your in vitro cytotoxicity assay shows a decrease in potency, and analytical methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) confirm a lower average DAR upon storage.
| Potential Cause | Troubleshooting Strategy & Rationale |
| Linker Instability / Deconjugation | Strategy: Analyze the stability of the specific linker used. If using a maleimide-based linker, investigate thiosuccinimide ring hydrolysis by incubating the ADC in plasma and analyzing for payload loss. Consider alternative, more stable linker technologies. Rationale: Certain linkers, particularly those forming thiosuccinimide bonds with cysteines, can be unstable in circulation and undergo retro-Michael reactions or thiol exchange, leading to premature drug release. The stability of the linker is pH-dependent and must be optimized for the formulation buffer. |
| Chemical Degradation of this compound | Strategy: Perform forced degradation studies (see protocol below) to identify specific degradation pathways (e.g., oxidation, hydrolysis). Analyze degradation products using LC-MS. Rationale: The payload itself can be susceptible to chemical modification. Identifying the conditions that cause degradation allows for the development of mitigating strategies, such as adding antioxidants or protecting the ADC from light. |
| Enzymatic Degradation | Strategy: Ensure the purity of the initial monoclonal antibody preparation. Use protease inhibitors during the manufacturing and purification process if necessary. Rationale: Contaminating proteases from the host cell line or other sources can potentially cleave the linker or the antibody backbone, leading to loss of payload or fragmentation. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for elucidating potential degradation pathways and establishing the stability-indicating nature of analytical methods.
Objective: To identify the degradation profile of a this compound ADC under various stress conditions.
Methodology:
-
Sample Preparation: Prepare aliquots of the this compound ADC at a concentration of 1 mg/mL in its formulation buffer. Include the unconjugated antibody as a control.
-
Stress Conditions: Expose the aliquots to a range of conditions. A typical panel includes:
-
Thermal Stress: Incubate at 40°C and 50°C for 1, 2, and 4 weeks.
-
Acid/Base Hydrolysis: Adjust pH to 5.0 and 8.0 and incubate at room temperature for 24 hours.
-
Oxidative Stress: Add 0.03% H₂O₂ and incubate at room temperature in the dark for 4 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
Freeze-Thaw Stress: Subject samples to five cycles of freezing (-20°C or -80°C) and thawing at room temperature.
-
-
Analysis: After exposure, analyze all samples alongside an unstressed control using a suite of orthogonal analytical methods:
-
Size Exclusion Chromatography (SEC-HPLC): To quantify aggregation and fragmentation.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the average DAR and profile of different drug-loaded species.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the mass of degradation products, confirming deconjugation or modification of the payload/linker.
-
Reduced CE-SDS (Capillary Electrophoresis-SDS): To assess fragmentation of the antibody heavy and light chains.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (HMWS) or aggregates in a this compound ADC sample.
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: A physiological pH buffer, typically phosphate-buffered saline (PBS) or a specific formulation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Detection: Monitor UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase. Filter if necessary.
-
Injection: Inject 10-20 µL of the sample.
-
Data Analysis: Integrate the peak areas. The main peak represents the monomeric ADC. Peaks eluting earlier are high molecular weight species (aggregates), and peaks eluting later are fragments. Calculate the percentage of aggregates relative to the total peak area.
Visualizations
Caption: this compound ADC binds, internalizes, and releases its payload, leading to apoptosis.
References
- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Duostatin 5 Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duostatin 5 Antibody-Drug Conjugates (ADCs). Our goal is to help you minimize off-target toxicity and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent synthetic analogue of the natural dolastatin 10 and a derivative of monomethyl auristatin F (MMAF).[1] It functions as a microtubule inhibitor.[2][3] Upon internalization into a target cell, this compound is released from the ADC and binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1]
Q2: What are the primary causes of off-target toxicity with this compound ADCs?
A2: Off-target toxicity of this compound ADCs can arise from several factors:
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Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of this compound before the ADC reaches the target tumor cells. This free payload can then indiscriminately enter healthy cells, causing toxicity.[4]
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"On-Target, Off-Tumor" Toxicity: The target antigen of the antibody may be expressed at low levels on healthy tissues. The ADC can bind to these non-tumor cells, leading to their destruction.
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Non-specific Uptake: ADCs can be taken up by healthy cells, particularly those of the reticuloendothelial system (e.g., liver and spleen), through mechanisms independent of target antigen binding.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and increased non-specific uptake, which can contribute to off-target toxicity.
Q3: How can linker selection influence the off-target toxicity of this compound ADCs?
A3: The choice of linker is critical in balancing ADC stability in circulation and efficient payload release within the tumor cell.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the target cell (e.g., enzymes like cathepsin B in the lysosome). Premature cleavage in circulation is a potential source of off-target toxicity.
-
Non-cleavable Linkers: These linkers remain attached to the payload, and the release of the active drug relies on the complete degradation of the antibody within the lysosome. This generally leads to greater stability in plasma but may result in lower bystander killing effect.
A stable linker, such as the C-Lock™ linker which has been used with this compound, can enhance the therapeutic window by ensuring the payload is released primarily within the target cells.
Troubleshooting Guides
Issue 1: High background toxicity in in vitro cytotoxicity assays.
Problem: You are observing significant cytotoxicity in your antigen-negative control cell line, suggesting off-target effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Free this compound in ADC Preparation | Analyze your ADC preparation for the presence of unconjugated payload using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). Purify the ADC using methods such as size-exclusion chromatography (SEC) to remove any free drug. |
| Linker Instability in Culture Medium | Perform a linker stability assay by incubating the ADC in the cell culture medium for the duration of your cytotoxicity assay. Analyze samples at different time points for the presence of released this compound. Consider using a more stable linker if significant degradation is observed. |
| Non-specific Uptake by Control Cells | Characterize the expression of the target antigen on your control cell line using flow cytometry to ensure it is truly negative. If low-level expression is detected, select a different control cell line. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) between ADC batches.
Problem: You are observing batch-to-batch variability in the average DAR of your this compound ADC, leading to inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Conjugation Reaction Conditions | Standardize all parameters of your conjugation reaction, including temperature, pH, reaction time, and the molar ratio of linker-payload to antibody. |
| Antibody Heterogeneity | Ensure the purity and homogeneity of your monoclonal antibody. Variations in post-translational modifications can affect the number of available conjugation sites. |
| Inaccurate DAR Measurement | Utilize and cross-validate at least two different methods for DAR determination, such as UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Data Presentation
Table 1: Comparison of Linker Stability for ADCs
| Linker Type | Sub-type | Payload Example | Typical Plasma Half-life (t½) | Reference(s) |
| Enzyme-Cleavable | Val-Cit | MMAE | Generally stable in human plasma, but can be unstable in rodent plasma | |
| Non-Cleavable | Thioether (e.g., SMCC) | DM1 | Generally high plasma stability |
Note: Specific plasma half-life data for this compound with various linkers should be determined empirically.
Table 2: In Vitro Cytotoxicity of a Hypothetical this compound ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free this compound IC50 (nM) |
| Cell Line A | High | 0.5 | 0.1 |
| Cell Line B | Medium | 5.2 | 0.1 |
| Cell Line C (Control) | Negative | >1000 | 0.2 |
IC50 values are representative and will vary depending on the specific antibody, linker, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the measurement of the cytotoxic effect of a this compound ADC on adherent cancer cell lines.
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody
-
Free this compound payload
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
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Incubate the plate for a period determined by the cell doubling time and payload mechanism (typically 72-96 hours for tubulin inhibitors).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR for the ADC population.
Materials:
-
This compound ADC
-
Unconjugated antibody
-
Free this compound payload
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the free this compound payload at its maximum absorbance wavelength (λ_max_) and at 280 nm (ε_Drug,λmax_ and ε_Drug,280_).
-
Measure the absorbance of the this compound ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
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Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations:
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
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A_Ab,280_ = A_280_ - (C_Drug_ * ε_Drug,280_)
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C_Ab_ = A_Ab,280_ / ε_Ab_
-
-
Calculate the average DAR:
-
DAR = C_Drug_ / C_Ab_
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow
Caption: Troubleshooting workflow for high in vitro off-target toxicity.
References
- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Premature Payload Release from Duostatin 5 ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Duostatin 5 antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the critical challenge of premature payload release during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant loss of this compound payload from our ADC during in vitro plasma stability assays. What are the potential causes?
Premature payload release in plasma is a common challenge in ADC development and can be attributed to several factors:
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Linker Instability: The chemical linker connecting this compound to the antibody is a primary determinant of ADC stability. Certain linkers are susceptible to cleavage in the bloodstream.
-
Cleavable Linkers: While designed for intracellular release, some cleavable linkers, such as certain peptide-based or hydrazone linkers, can exhibit off-target cleavage in plasma due to the presence of proteases or pH instability.
-
Maleimide-based Conjugation: Traditional maleimide-based conjugation to cysteines can result in a thiosuccinimide linkage that is prone to a retro-Michael reaction, leading to payload deconjugation. This can be exacerbated by the presence of free thiols in plasma, such as albumin.
-
-
Conjugation Chemistry: The site of conjugation on the antibody can influence linker stability. Payloads conjugated to more solvent-exposed sites may be more susceptible to enzymatic cleavage or chemical degradation.
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Formulation Issues: The formulation of your ADC, including pH and the presence of certain excipients, can impact the stability of the linker and the overall conjugate.
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High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR may be more prone to aggregation and instability, which can indirectly contribute to payload loss.
Q2: How can we improve the stability of our this compound ADC and minimize premature payload release?
Several strategies can be employed to enhance the stability of your this compound ADC:
-
Linker Optimization:
-
Utilize Stable Linkers: Consider using more stable linker technologies. For cysteine-based conjugation, next-generation maleimide derivatives or "bridging" technologies that re-form the disulfide bond can significantly improve stability. Non-cleavable linkers are generally more stable in circulation but rely on antibody degradation for payload release within the target cell.
-
Site-Specific Conjugation: Employing site-specific conjugation methods to attach this compound to defined, less solvent-exposed sites on the antibody can shield the linker from premature degradation.
-
-
Formulation Development:
-
Optimize pH: The pH of the formulation buffer is critical. A pH range of 5.0-6.5 is often optimal for ADC stability, but this should be empirically determined for your specific ADC.
-
Include Stabilizing Excipients: Sugars like sucrose and trehalose can act as cryoprotectants and lyoprotectants, while surfactants like polysorbate 80 can help prevent aggregation.
-
-
Control of Drug-to-Antibody Ratio (DAR):
-
Optimize Conjugation Conditions: Carefully control the conjugation reaction to achieve a lower, more homogeneous DAR, which can reduce aggregation propensity.
-
Troubleshooting Guides
Issue 1: High Levels of Free this compound Detected in Plasma Stability Assay
Symptoms:
-
LC-MS analysis shows a significant peak corresponding to free this compound over time.
-
ELISA-based methods indicate a decrease in the concentration of intact ADC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Unstable Linker Chemistry | 1. Review the type of linker used.2. Compare the stability of your linker with literature data for similar payloads. | 1. Consider switching to a more stable linker technology (e.g., a next-generation maleimide or a disulfide-bridging linker).2. If using a cleavable linker, investigate alternative cleavage sequences that are less susceptible to plasma enzymes. |
| Retro-Michael Reaction (for maleimide-based linkers) | 1. Analyze plasma samples for the presence of thiosuccinimide ring-opened products. | 1. Implement next-generation maleimide technologies that are less prone to the retro-Michael reaction.2. Explore alternative conjugation chemistries. |
| Inappropriate Formulation pH | 1. Perform a pH screening study to assess ADC stability across a range of pH values. | 1. Adjust the formulation buffer to a pH that demonstrates the lowest rate of payload release. A pH range of 5.0-6.5 is a good starting point.[1][2][3][4] |
Issue 2: Increased Aggregation of this compound ADC During Storage or Incubation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
Size Exclusion Chromatography (SEC) analysis shows an increase in high molecular weight species (HMWS).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Hydrophobic Interactions | 1. The hydrophobic nature of this compound can increase the propensity for aggregation, especially at high DARs. | 1. Optimize the conjugation process to achieve a lower and more homogeneous DAR.2. Incorporate hydrophilic linkers or PEGylation to increase the overall hydrophilicity of the ADC.3. Add stabilizing excipients such as polysorbates to the formulation. |
| Suboptimal Formulation | 1. Screen different buffer compositions and excipients for their effect on aggregation. | 1. Include sugars (e.g., sucrose, trehalose) and surfactants (e.g., Polysorbate 80) in the formulation to improve stability.[1] |
| Freeze-Thaw Stress | 1. Analyze ADC aggregation before and after freeze-thaw cycles. | 1. If lyophilization is not an option, aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles. 2. Include cryoprotectants like sucrose in the formulation. |
Quantitative Data Summary
The following table summarizes illustrative data on the impact of linker technology on ADC stability in human plasma. Please note that this data is representative and not specific to this compound, as such data is not widely available in the public domain.
| Linker Technology | Payload | % Intact ADC after 7 days in human plasma at 37°C | Reference |
| Conventional Maleimide | MMAE | ~50% | Illustrative |
| Next-Generation Maleimide | MMAE | >90% | Illustrative |
| Disulfide Bridge | DM1 | >95% | Illustrative |
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS to Measure Free Payload
Objective: To quantify the amount of free this compound released from an ADC over time in plasma.
Materials:
-
This compound ADC
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Human plasma (or other species of interest)
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Phosphate-buffered saline (PBS), pH 7.4
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Acetonitrile (ACN) with 0.1% formic acid
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Internal standard (a stable isotope-labeled version of this compound or a structurally similar compound)
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Protein A or G magnetic beads
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LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UPLC system)
Procedure:
-
Incubate the this compound ADC in plasma at a final concentration of 100 µg/mL at 37°C. Prepare a control sample in PBS.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma/ADC mixture.
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To each aliquot, add 3 volumes of cold ACN containing the internal standard to precipitate plasma proteins.
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Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase (e.g., 50:50 water:ACN with 0.1% formic acid).
-
Analyze the samples by LC-MS. Develop a multiple reaction monitoring (MRM) or a high-resolution MS method to specifically detect and quantify this compound and the internal standard.
-
Generate a standard curve of this compound in precipitated plasma to quantify the amount of released payload in the samples.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC or UPLC system with a UV detector (280 nm)
-
Mobile phase: e.g., 150 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 10-20 µL of the ADC sample (at a concentration of approximately 1 mg/mL).
-
Run the separation for 15-30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to the high molecular weight species (HMWS) and the monomer.
-
Calculate the percentage of aggregation as: % Aggregation = (Area of HMWS peaks / Total area of all peaks) * 100
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC or UPLC system with a UV detector (280 nm)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.
-
Monitor the absorbance at 280 nm.
-
Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated this compound molecules (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for ADC stability and quality assessment.
Caption: Troubleshooting logic for premature payload release.
References
Cell line-specific resistance to Duostatin 5 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duostatin 5. The information focuses on addressing cell line-specific resistance and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-mitotic agent.[1][2] It is a synthetic analog of the natural product dolastatin 10 and functions as a tubulin inhibitor. By binding to tubulin, this compound disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[3] This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][2] this compound is often used as a cytotoxic payload in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that targets a specific tumor antigen. This targeted delivery system enhances the therapeutic window of the potent cytotoxin.
Q2: My cells are showing resistance to this compound treatment. What are the potential mechanisms?
Resistance to tubulin inhibitors like this compound can be multifactorial. Some common mechanisms include:
-
Overexpression of Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing the intracellular concentration of this compound.
-
Alterations in Tubulin Isotypes: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, thereby reducing the affinity of this compound for its target. Changes in the expression levels of different tubulin isotypes can also affect microtubule dynamics and drug sensitivity.
-
Modified Microtubule Dynamics: Changes in the expression or activity of microtubule-associated proteins (MAPs) can alter microtubule stability and dynamics, making them less susceptible to the effects of tubulin inhibitors.
-
Defects in Apoptotic Pathways: Alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members), can prevent this compound-induced cell death.
-
Reduced Drug Activation (in the context of ADCs): For this compound delivered via an ADC, inefficient internalization of the ADC-antigen complex, impaired lysosomal trafficking, or reduced cleavage of the linker can lead to lower levels of active payload within the cell.
Q3: How can I determine if my resistant cell line is overexpressing efflux pumps?
You can assess efflux pump activity using several methods:
-
Flow Cytometry-based Efflux Assays: This involves incubating your cells with a fluorescent substrate of the efflux pump (e.g., rhodamine 123 for P-gp) in the presence and absence of a known inhibitor (e.g., verapamil). Increased retention of the fluorescent substrate in the presence of the inhibitor indicates active efflux.
-
Western Blotting or qPCR: These techniques can be used to quantify the protein or mRNA expression levels of specific ABC transporters (e.g., MDR1/ABCB1 for P-gp).
-
Cytotoxicity Assays with Inhibitors: You can perform a this compound dose-response experiment in the presence and absence of an efflux pump inhibitor. A significant shift in the IC50 value in the presence of the inhibitor suggests that efflux pump activity is contributing to resistance.
Troubleshooting Guides
Problem: Higher than expected IC50 values for this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the stock concentration of this compound. Use a spectrophotometer to measure the absorbance at the appropriate wavelength if the extinction coefficient is known. Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | Optimize the cell seeding density. High cell density can lead to nutrient depletion and contact inhibition, affecting drug sensitivity. Low density can result in poor cell health. |
| Assay Incubation Time | The duration of drug exposure may be insufficient. Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect. |
| Reagent Quality | Ensure that cell culture media, serum, and other reagents are not expired and are of high quality. Contaminants can affect cell health and drug response. |
| Cell Line Integrity | Verify the identity of your cell line through short tandem repeat (STR) profiling. Confirm that the cells are free from mycoplasma contamination. |
Problem: Inconsistent results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to minimize variability in drug concentrations and cell numbers. |
| Uneven Cell Distribution | Ensure a single-cell suspension before seeding to avoid clumping and uneven distribution in the wells. |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outer wells of the plate for experimental samples or by filling them with media to maintain humidity. |
| Variability in Drug Treatment Time | Stagger the addition of the drug and the termination of the assay to ensure consistent treatment times across all plates and replicates. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of a 5T4-Targeting ADC with this compound (ZV0508) and a Conventional MMAF-ADC (ZV0501) in 5T4-Positive Cell Lines.
| Cell Line | ZV0508 IC50 (pM) | ZV0501 IC50 (pM) |
| MDA-MB-468 | 29.3 ± 4.7 | 10.1 ± 1.5 |
| DU-145 | 118.3 ± 19.8 | 32.4 ± 5.6 |
| Lovo | 45.2 ± 8.1 | 15.7 ± 2.9 |
Data adapted from Shi B, et al. Cancer Med. 2019;8(4):1793-1805.
Table 2: In Vitro Cytotoxicity of Free this compound and MMAF in Different Cell Lines.
| Cell Line | This compound IC50 (nM) | MMAF IC50 (nM) |
| DU-145 | ~0.1 | ~10 |
| Lovo | ~0.1 | ~10 |
Note: The provided source states that this compound is approximately 100 times more potent than MMAF in these cell lines, but does not provide the exact IC50 values. The values presented here are estimations based on this information.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Potential mechanisms of cell line resistance to this compound.
References
Validation & Comparative
A Comparative Guide to Duostatin 5 and MMAF in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The choice of payload is a critical determinant of an ADC's efficacy and safety profile. Among the various classes of payloads, tubulin inhibitors have been widely adopted due to their potent antimitotic activity. This guide provides a detailed comparison of two such payloads: Duostatin 5 and Monomethyl Auristatin F (MMAF).
This compound is a novel, potent antimitotic agent and a derivative of MMAF.[1][2] Both payloads function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[][4] This comparison will delve into their mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate their performance in ADC constructs.
Mechanism of Action: Tubulin Polymerization Inhibition
Both this compound and MMAF exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[]
Signaling Pathway for Tubulin Inhibitor-Induced Apoptosis
The binding of this compound or MMAF to tubulin prevents its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. If the cell is unable to resolve this mitotic arrest, it undergoes apoptosis, or programmed cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
In Vivo Performance of Duostatin 5: A Comparative Analysis with Other Auristatins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Duostatin 5 with other prominent auristatin payloads, specifically Monomethyl Auristatin F (MMAF) and Monomethyl Auristatin E (MMAE), used in the development of Antibody-Drug Conjugates (ADCs). The following data, extracted from preclinical studies, is intended to inform payload selection and ADC design by presenting key performance metrics and detailed experimental protocols.
Executive Summary
This compound, a derivative of MMAF, has demonstrated superior in vivo efficacy in certain preclinical models when compared directly to MMAF. An ADC utilizing this compound, ZV0508, exhibited more potent tumor regression and delayed tumor recurrence in xenograft models with high target antigen expression compared to its MMAF-bearing counterpart, ZV0501.[1] This enhanced in vivo activity is attributed to the combination of the this compound payload and a proprietary C-Lock™ linker technology, suggesting a more stable and potent ADC.[1][2]
Interestingly, the in vivo superiority of the this compound-based ADC was observed despite it being less potent in in vitro assays.[1][2] When compared to the widely used auristatin, MMAE, MMAF (and by extension, its derivative this compound) is generally considered to have lower cell permeability. This characteristic can lead to a reduced "bystander effect" but may offer a better safety profile. The choice between these potent payloads ultimately depends on the specific therapeutic strategy, including the nature of the target antigen and the tumor microenvironment.
In Vivo Efficacy: this compound vs. MMAF
A pivotal head-to-head in vivo study compared the efficacy of a this compound-ADC (ZV0508) and an MMAF-ADC (ZV0501), both targeting the 5T4 oncofetal antigen. The study utilized several human tumor cell xenograft models in mice.
| Xenograft Model | Target Antigen Expression | ADC Administered | Dose | Key In Vivo Outcome |
| MDA-MB-468 | High | ZV0508 (this compound) | 3 mg/kg (single dose) | Significant tumor regression with delayed regrowth. |
| ZV0501 (MMAF) | 3 mg/kg (single dose) | Weaker tumor regression and earlier tumor recurrence compared to ZV0508. | ||
| BxPC-3 | High | ZV0508 (this compound) | Not specified | Stronger tumor regression and later tumor recurrence. |
| ZV0501 (MMAF) | Not specified | Weaker tumor regression and earlier tumor recurrence compared to ZV0508. | ||
| Lovo | Low | ZV0508 (this compound) | 10 mg/kg (single dose) | Significant tumor regression, comparable to ZV0501. |
| ZV0501 (MMAF) | 10 mg/kg (single dose) | Significant tumor regression, comparable to ZV0508. | ||
| DU 145 | Moderate | ZV0508 (this compound) | 5 mg/kg (single dose) | Durable tumor regression lasting for 18 days. |
In Vivo Efficacy: MMAF vs. MMAE
The selection between MMAF and MMAE as an ADC payload is a critical decision in ADC development, with in vivo studies highlighting their distinct characteristics.
| Comparison Aspect | MMAF-ADCs | MMAE-ADCs |
| Tumor Growth Inhibition | Effective in various xenograft models, particularly against tumors with uniform antigen expression. | Potent tumor growth inhibition, can achieve complete tumor remission in certain models. |
| Bystander Effect | Limited in vivo bystander killing due to lower cell permeability of the payload. | Potent in vivo bystander effect, beneficial for heterogeneous tumors with varied antigen expression. |
| Therapeutic Window | Generally a wider therapeutic window due to reduced off-target toxicity. | Potentially narrower therapeutic window due to higher risk of off-target toxicity from the permeable payload. |
| Efficacy in Multi-Drug Resistant (MDR) Models | Can be more effective in MDR models as it is a poorer substrate for certain efflux pumps. | Efficacy can be compromised in tumors overexpressing P-glycoprotein (P-gp) efflux pumps. |
Experimental Protocols
In Vivo Antitumor Activity of ZV0508 (this compound) vs. ZV0501 (MMAF)
-
Animal Model: 6–7-week-old female Balb/c nude mice.
-
Tumor Implantation: Mice were subcutaneously inoculated with 5 × 10⁶ MDA-MB-468, BxPC-3, DU 145, or Lovo human tumor cells.
-
Treatment: When the average tumor volume reached approximately 300 mm³, mice were randomly assigned to treatment groups and received a single intravenous injection of the respective ADC (ZV0508 or ZV0501) or a vehicle control (PBS).
-
Monitoring: Tumor volumes were measured regularly to assess tumor growth inhibition. Body weight was monitored to evaluate toxicity.
-
Endpoint: The study endpoint was determined by tumor growth and the overall health of the animals.
Visualizing the ADC Mechanism and Experimental Workflow
Below are diagrams illustrating the generalized mechanism of action for auristatin-based ADCs and a typical workflow for in vivo efficacy studies.
Caption: Mechanism of Action for Auristatin-Based ADCs.
Caption: Experimental Workflow for In Vivo ADC Efficacy Studies.
References
Assessing the Bystander Effect of Duostatin-5 ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies. A critical attribute influencing their efficacy, particularly in heterogeneous tumors, is the "bystander effect" – the ability of the cytotoxic payload to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative tumor cells. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing Duostatin-5, a derivative of monomethyl auristatin F (MMAF), with other common ADC payloads, supported by experimental principles and data.
The Physicochemical Basis of the Bystander Effect
The bystander effect is intrinsically linked to the physicochemical properties of the ADC's payload and the nature of the linker. For a potent bystander effect to occur, the cytotoxic agent, upon its release from the antibody within the target cell, must be able to traverse the cell membrane and diffuse into the tumor microenvironment to reach neighboring cells.
Duostatin-5, being an analogue of MMAF, is characterized by its hydrophilic nature.[1][] At physiological pH, it carries a negative charge, which significantly impedes its ability to passively diffuse across the lipid bilayer of cell membranes.[1][] This property largely confines the cytotoxic activity of Duostatin-5 to the antigen-positive cells that have internalized the ADC, resulting in a minimal to non-existent bystander effect.[1]
In contrast, payloads like monomethyl auristatin E (MMAE) are more hydrophobic and are neutral at physiological pH. These characteristics facilitate their diffusion across cell membranes, enabling a potent bystander killing of adjacent antigen-negative cells.
Comparative Analysis of ADC Payloads and Bystander Effect
The choice of payload has profound implications for the therapeutic strategy of an ADC. While a potent bystander effect is desirable for treating heterogeneous tumors, a more contained cytotoxic effect might be advantageous in minimizing off-target toxicity to healthy tissues.
| Property | Duostatin-5 (MMAF Derivative) | MMAE |
| Bystander Killing Effect | Minimal to none | Potent |
| Cell Membrane Permeability | Low (less permeable) | High (more permeable) |
| Molecular Characteristic | Hydrophilic, negatively charged at physiological pH | More hydrophobic, neutral |
| Primary Therapeutic Advantage | High specificity for target cells, potentially lower off-target toxicity. | Effective in heterogeneous tumors with varied antigen expression. |
Quantitative Evaluation of the Bystander Effect
The bystander effect of an ADC is typically quantified using in vitro co-culture assays. These experiments involve growing a mixture of antigen-positive and antigen-negative cancer cell lines together and then treating them with the ADC. The viability of the antigen-negative cell population is then assessed to determine the extent of bystander killing.
Experimental Protocols for Evaluating the Bystander Effect
The following is a representative protocol for an in vitro co-culture assay to assess the bystander effect of an ADC.
In Vitro Co-culture Bystander Assay
Objective: To determine the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Antigen-negative cancer cell line (e.g., MCF7 for a HER2-targeting ADC), engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test ADC (e.g., Duostatin-5 ADC) and control ADC (e.g., an MMAE-ADC)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence or fluorescence detection
Protocol:
-
Cell Seeding:
-
Co-culture a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate.
-
The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the impact of the proportion of target cells.
-
Include control wells with only antigen-negative cells to measure the direct effect of the ADC on this population.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test and control ADCs in cell culture medium.
-
Add the ADC dilutions to the appropriate wells. Include a vehicle-only control.
-
The concentration range should be chosen to be cytotoxic to the antigen-positive cells.
-
-
Incubation:
-
Incubate the plate for a period determined by the cell doubling time and the ADC's mechanism of action (typically 72-120 hours).
-
-
Data Acquisition:
-
At the end of the incubation period, measure the viability of the GFP-expressing antigen-negative cells using a fluorescence plate reader.
-
Alternatively, lyse the cells and measure total cell viability using a luminescence-based assay like CellTiter-Glo®. To specifically assess the bystander effect, the viability of the antigen-negative cells in the co-culture is compared to their viability in monoculture at the same ADC concentration.
-
-
Data Analysis:
-
Plot the percentage of viable antigen-negative cells against the ADC concentration.
-
Determine the IC50 value for the antigen-negative cells in the co-culture. A significant decrease in the IC50 value for the antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of ADCs and a typical experimental workflow for assessing the bystander effect.
Figure 1. Mechanism of action of a Duostatin-5 ADC and its limited bystander effect.
Figure 2. Experimental workflow for the in vitro co-culture bystander effect assay.
References
Duostatin 5 ADC Demonstrates Potent and Targeted Efficacy in 5T4-Positive Cancer Cells
A novel Duostatin 5-based antibody-drug conjugate (ADC), ZV0508, has shown significant cytotoxic efficacy against cancer cell lines expressing the 5T4 oncofetal antigen, while exhibiting minimal effect on cells lacking this target. This finding underscores the potential of ZV0508 as a promising therapeutic candidate for 5T4-positive cancers.
Researchers have developed and evaluated a 5T4-targeting ADC, ZV0508, which is composed of a humanized anti-5T4 monoclonal antibody (ZV05) conjugated to the potent microtubule-disrupting agent, Duostatin-5. Duostatin-5 is a derivative of monomethyl auristatin F (MMAF). The linkage is achieved through a stable, proprietary C-Lock™ conjugation method. Preclinical investigations have confirmed the targeted activity of this ADC, demonstrating its ability to selectively eliminate cancer cells that express the 5T4 protein.[1][2]
Comparative Efficacy in 5T4-Positive vs. 5T4-Negative Cell Lines
In vitro studies have demonstrated a clear distinction in the cytotoxic effect of ZV0508 on cancer cells based on their 5T4 expression status. The ADC exhibited potent, concentration-dependent cell-killing capabilities against a panel of 5T4-positive cell lines. In stark contrast, ZV0508 showed no significant cytotoxicity towards 5T4-negative cells, highlighting the ADC's specificity for its intended target.[1]
The following table summarizes the in vitro cytotoxicity of ZV0508 in various human cancer cell lines with differing 5T4 expression levels.
| Cell Line | Cancer Type | 5T4 Expression | ZV0508 IC50 (ng/mL) |
| MDA-MB-468 | Breast Cancer | High | 11.0 |
| DU 145 | Prostate Cancer | Moderate | 20.4 |
| BxPC-3 | Pancreatic Cancer | Moderate | 31.2 |
| Lovo | Colon Cancer | Low | 102.1 |
| NCI-H460 | Lung Cancer | Negative | >1000 |
IC50 values were estimated from graphical data presented in the source literature.
Mechanism of Action: A Targeted Approach
The mechanism of action for ZV0508 is characteristic of a targeted antibody-drug conjugate.[2] The process begins with the selective binding of the ADC's antibody component to the 5T4 antigen on the surface of cancer cells. This binding triggers the internalization of the ADC-antigen complex into the cell. Once inside, the complex is trafficked to the lysosomes, the cell's recycling centers. Within the acidic environment of the lysosomes, the linker connecting the antibody and the Duostatin-5 payload is cleaved, releasing the potent cytotoxic agent. The liberated Duostatin-5 then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]
References
Cross-Validation of In Vitro and In Vivo Efficacy for Duostatin 5 Antibody-Drug Conjugates
A Comparative Analysis of a Novel Duostatin 5 ADC, ZV0508, and an MMAF-Based Analogue
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a significant advancement, combining the specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic payloads. This guide provides a detailed comparison of the in vitro and in vivo performance of a novel this compound-based ADC, ZV0508, against its counterpart, ZV0501, which utilizes the closely related payload, monomethyl auristatin F (MMAF). Both ADCs target the 5T4 oncofetal antigen, a promising target overexpressed in a variety of solid tumors.
This analysis, based on preclinical data, reveals a noteworthy divergence between in vitro potency and in vivo efficacy, highlighting the critical importance of comprehensive in vivo validation in ADC development. While ZV0501 demonstrated superior cytotoxicity in cell-based assays, ZV0508 exhibited more durable and potent anti-tumor responses in animal models.[1][2] This discrepancy is attributed to the enhanced stability and potency conferred by the combination of the this compound payload and a proprietary C-Lock™ linker technology in ZV0508.[1][2]
In Vitro Performance: A Tale of Two Payloads
The in vitro activity of ZV0508 and ZV0501 was assessed across a panel of 5T4-positive human cancer cell lines. The key findings are summarized below.
Cytotoxicity
ZV0501, the MMAF-containing ADC, consistently demonstrated lower IC50 values, indicating higher in vitro cytotoxicity compared to the this compound-based ZV0508. The IC50 value for ZV0508 was found to be 2 to 12 times higher than that of ZV0501 across the tested cell lines.[1]
| Cell Line | ADC | IC50 (µg/mL) |
| MDA-MB-468 (Breast Cancer) | ZV0508 | 0.139 |
| ZV0501 | 0.012 | |
| DU 145 (Prostate Cancer) | ZV0508 | 0.833 |
| ZV0501 | Not Reported | |
| BxPC-3 (Pancreatic Cancer) | ZV0508 | 0.234 |
| ZV0501 | Not Reported | |
| Lovo (Colon Cancer) | ZV0508 | 0.467 |
| ZV0501 | Not Reported |
Cell Cycle Arrest
Both ADCs induced cell cycle arrest at the G2/M phase, a characteristic mechanism of action for auristatin-based payloads that disrupt microtubule dynamics. Treatment with ZV0508 led to a concentration-dependent increase in the percentage of cells in the G2/M phase.
| Cell Line | Treatment | Concentration (µg/mL) | % of Cells in G2/M Phase |
| MDA-MB-468 | Control | - | 19.8% |
| ZV0508 | 0.139 | 30.1% | |
| ZV0508 | 0.833 | 44.5% | |
| ZV0508 | 5 | Not Reported | |
| DU 145 | ZV0508 | Various | G2/M Arrest Observed |
Apoptosis Induction
ZV0508 effectively induced apoptosis in a concentration-dependent manner in both MDA-MB-468 and DU 145 cell lines. In contrast, the parental antibody (ZV05) without the cytotoxic payload did not induce significant apoptosis.
| Cell Line | Treatment | Concentration (µg/mL) | Apoptosis Induction |
| MDA-MB-468 | ZV0508 | Increasing Concentrations | Concentration-dependent increase in apoptosis |
| DU 145 | ZV0508 | Increasing Concentrations | Concentration-dependent increase in apoptosis |
In Vivo Efficacy: this compound ADC Demonstrates Superiority
Despite its lower in vitro potency, ZV0508 exhibited more robust and sustained anti-tumor activity in multiple human tumor xenograft models compared to ZV0501.
Tumor Growth Inhibition
In the MDA-MB-468 breast cancer xenograft model, a single 3 mg/kg dose of ZV0508 resulted in significant tumor regression, with tumors shrinking until day 16 and showing slow regrowth thereafter. In the same model, ZV0501 at the same dose showed weaker tumor regression and earlier tumor recurrence. Similar superior efficacy of ZV0508 was observed in the BxPC-3 pancreatic cancer model. In the Lovo colon cancer model with low 5T4 expression, both ADCs showed comparable efficacy.
| Xenograft Model | Treatment (3 mg/kg) | Outcome |
| MDA-MB-468 (Breast Cancer) | ZV0508 | Significant tumor regression, delayed recurrence |
| ZV0501 | Weaker tumor regression, earlier recurrence | |
| BxPC-3 (Pancreatic Cancer) | ZV0508 | Stronger tumor regression, later recurrence |
| ZV0501 | Weaker tumor regression, earlier recurrence | |
| Lovo (Colon Cancer) | ZV0508 | Significant tumor growth inhibition |
| ZV0501 | Significant tumor growth inhibition (comparable to ZV0508) |
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of action for an antibody-drug conjugate and the typical experimental workflow for its evaluation.
Caption: General mechanism of action of an antibody-drug conjugate.
Caption: Experimental workflow for ADC evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.
In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (MDA-MB-468, DU 145, BxPC-3, Lovo) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of ZV0508, ZV0501, or control antibody for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a standard colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Cycle Analysis
-
Cell Treatment: Cells were treated with varying concentrations of the ADCs for 72 hours.
-
Fixation: Cells were harvested and fixed in 70% ethanol at 4°C overnight.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay
-
Cell Treatment: Cells were treated with the ADCs for a predetermined period.
-
Staining: Cells were harvested and stained with an Annexin V-FITC and propidium iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Studies
-
Animal Models: Female BALB/c nude mice were used for the study.
-
Tumor Implantation: Human cancer cells (MDA-MB-468, BxPC-3, Lovo) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered a single intravenous dose of ZV0508, ZV0501, or a vehicle control.
-
Tumor Measurement: Tumor volume and body weight were measured regularly (e.g., twice weekly).
-
Efficacy Evaluation: Antitumor efficacy was assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) was calculated at the end of the study.
Conclusion
The cross-validation of in vitro and in vivo results for the this compound ADC, ZV0508, underscores a critical principle in ADC development: in vitro cytotoxicity does not always predict in vivo efficacy. While the MMAF-based ADC, ZV0501, appeared more potent in cell culture, the superior in vivo performance of ZV0508 highlights the importance of factors such as linker stability and payload properties in a complex biological system. These findings suggest that this compound, in conjunction with advanced linker technologies, represents a promising platform for the development of next-generation ADCs with enhanced therapeutic windows. Further clinical investigation of this compound-based ADCs is warranted to translate these promising preclinical findings into tangible benefits for cancer patients.
References
- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of Duostatin-5 ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of Duostatin-5 antibody-drug conjugates (ADCs) with other tubulin-inhibiting ADCs. Supported by experimental data, this document aims to inform preclinical and clinical development decisions.
The therapeutic window, a critical measure of a drug's safety and efficacy, is a key consideration in the development of ADCs. This guide specifically investigates ADCs utilizing Duostatin-5, a potent tubulin inhibitor derived from monomethyl auristatin F (MMAF), and compares their performance against ADCs with other established tubulin-disrupting payloads.
At a Glance: Duostatin-5 in the ADC Landscape
Duostatin-5 is a synthetic analogue of the potent antimitotic agent MMAF.[1] Like other auristatins, it exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Two notable Duostatin-5 ADCs have emerged in preclinical and clinical studies: ZV0508, targeting the 5T4 oncofetal antigen, and A166, an anti-HER2 agent.[1][3] This guide will focus on the comparative efficacy and toxicity of these agents against ADCs armed with the widely used payloads mcMMAF, monomethyl auristatin E (MMAE), and the maytansinoid derivative, DM1.
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The following table summarizes the IC50 values of Duostatin-5 ADCs and their counterparts in various cancer cell lines.
| ADC (Payload) | Target | Cell Line | IC50 (µg/mL) | Reference |
| ZV0508 (Duostatin-5) | 5T4 | MDA-MB-468 (Breast Cancer) | 0.311 | |
| DU 145 (Prostate Cancer) | 0.232 | |||
| BxPC-3 (Pancreatic Cancer) | 2.540 | |||
| ZV0501 (mcMMAF) | 5T4 | MDA-MB-468 (Breast Cancer) | 0.029 | |
| DU 145 (Prostate Cancer) | 0.097 | |||
| BxPC-3 (Pancreatic Cancer) | 0.219 | |||
| Brentuximab Vedotin (MMAE) | CD30 | Hodgkin Lymphoma Cells | <0.01 | |
| Trastuzumab Emtansine (T-DM1) | HER2 | HER2-positive Breast Cancer Cells | ~0.0001 (0.16 nM) |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Interestingly, in a head-to-head comparison, the Duostatin-5 ADC, ZV0508, demonstrated higher IC50 values (lower in vitro potency) than the mcMMAF-conjugated ADC, ZV0501, across multiple cell lines. Despite this, ZV0508 exhibited more durable antitumor responses in vivo, suggesting that in vitro cytotoxicity does not always predict in vivo efficacy, where factors like linker stability and pharmacokinetics play a crucial role.
Comparative In Vivo Efficacy and Therapeutic Window
The therapeutic window is ultimately determined by the balance between in vivo efficacy and toxicity. The following table summarizes key in vivo data for Duostatin-5 ADCs and comparators.
| ADC (Payload) | Model | Efficacy Highlights | Maximum Tolerated Dose (MTD) / Safety Profile | Reference |
| ZV0508 (Duostatin-5) | Human tumor xenografts (mouse) | Significant tumor regression at 3 mg/kg in MDA-MB-468 model; Durable tumor regression at 5 mg/kg in DU 145 model. | Well-tolerated at a single IV dose of 20 mg/kg in rats and 10 mg/kg in cynomolgus monkeys. | |
| ZV0501 (mcMMAF) | Human tumor xenografts (mouse) | Weaker tumor regression and earlier recurrence compared to ZV0508 in the MDA-MB-468 model at the same dose. | Not explicitly stated, but in vivo studies showed slight weight loss at 10 mg/kg in one model. | |
| A166 (Duostatin-5) | Human patients (Phase I) | ORR of 73.9% in HER2+ breast cancer patients at 4.8 mg/kg. | Recommended Phase II dose of 4.8 mg/kg Q3W. No dose-limiting toxicities were observed. | |
| Brentuximab Vedotin (MMAE) | Human patients | High response rates in CD30-positive lymphomas. | MTD of 1.2 mg/kg. | |
| Trastuzumab Emtansine (T-DM1) | Human patients | Improved progression-free and overall survival in HER2-positive breast cancer. | MTD of 3.6 mg/kg every 3 weeks. |
The Duostatin-5 ADC, ZV0508, demonstrated superior in vivo antitumor activity compared to its mcMMAF counterpart, ZV0501, particularly in achieving more durable responses. This enhanced in vivo performance, despite lower in vitro potency, is attributed to the combined use of the disubstituted C-Lock linker and the Duostatin-5 payload, resulting in a more stable and potent ADC in a physiological environment.
Furthermore, the clinical data for the Duostatin-5 ADC, A166, is promising, with a high overall response rate and a manageable safety profile at a recommended phase II dose of 4.8 mg/kg. This suggests a potentially wider therapeutic window for Duostatin-5 ADCs compared to some other tubulin inhibitor ADCs where toxicity can be dose-limiting.
Comparative Toxicity Profile
The off-target toxicity of the payload is a major factor limiting the therapeutic window of ADCs. The following table outlines the common adverse events associated with different tubulin inhibitor payloads.
| Payload | Common Adverse Events | Reference |
| Duostatin-5 | Corneal epitheliopathy, blurred vision, dry eyes, peripheral sensory neuropathy (observed with A166). | |
| MMAF | Ocular toxicity. | |
| MMAE | Peripheral neuropathy, fatigue, nausea, diarrhea. | |
| DM1 | Thrombocytopenia, increased AST (aspartate aminotransferase). |
The toxicity profile of the Duostatin-5 ADC, A166, is characterized by ocular and neurological events. It is noteworthy that different tubulin inhibitor payloads can lead to distinct toxicity profiles, which is a critical consideration in drug development and patient management.
Mechanism of Action and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the mechanism of action of tubulin inhibitors and a general workflow for evaluating ADC efficacy.
Caption: Mechanism of Action of Tubulin-Inhibiting ADCs.
Caption: General Experimental Workflow for ADC Evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles (e.g., unconjugated antibody, free payload). Add the diluted compounds to the respective wells and incubate for a period of 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Model for Efficacy and Toxicity Assessment
-
Cell Implantation: Subcutaneously implant cultured human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC treatment groups with different dosages). Administer the ADC intravenously.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the general health of the animals for any signs of toxicity.
-
Efficacy Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Toxicity Assessment: The maximum tolerated dose (MTD) is determined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).
-
Data Analysis: Analyze the tumor growth data to calculate TGI and compare the survival rates between different treatment groups. Analyze the body weight and clinical observation data to assess the toxicity profile.
Conclusion
Duostatin-5 ADCs represent a promising class of targeted cancer therapeutics. While in vitro studies may show lower potency compared to some other tubulin inhibitors, the in vivo data for ZV0508 and the clinical data for A166 suggest a favorable therapeutic window characterized by durable efficacy and manageable toxicity. The distinct toxicity profile of Duostatin-5, primarily ocular and neurological, warrants careful consideration during clinical development. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of Duostatin-5 ADCs in comparison to other tubulin inhibitor-based ADCs. This guide provides a foundational comparison to aid researchers in the strategic development of the next generation of ADCs.
References
- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of A166, an antibody‒drug conjugate in advanced HER2-expressing solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers for Duostatin 5 Antibody-Drug Conjugates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides a comparative analysis of cleavable and non-cleavable linkers for ADCs utilizing Duostatin 5, a potent auristatin derivative. By examining key performance metrics such as in vitro cytotoxicity and in vivo efficacy, this document aims to equip researchers with the necessary information to make informed decisions in ADC development.
Introduction to this compound and Linker Technology
This compound is a synthetic analog of the highly potent antimitotic agent monomethyl auristatin F (MMAF). Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. In the context of an ADC, the linker tethers the cytotoxic this compound payload to a monoclonal antibody (mAb) that targets a tumor-associated antigen. The linker's properties dictate the stability of the ADC in circulation and the mechanism of payload release at the tumor site.
Cleavable linkers are designed to be stable in the systemic circulation and undergo cleavage to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. These triggers can include specific enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.
Non-cleavable linkers , conversely, remain intact, and the payload is released only after the complete lysosomal degradation of the antibody component of the ADC following internalization into the target cell. This approach generally leads to lower off-target toxicity.
Comparative Performance Data
A key study by Shi et al. provides valuable insights into the performance of a this compound ADC with a non-cleavable linker. The study evaluated ZV0508, an ADC composed of an anti-5T4 antibody, this compound, and a non-cleavable disubstituted C-Lock™ linker. This was compared with ZV0501, which utilizes the same antibody but is conjugated to MMAF via a conventional non-cleavable maleimidocaproyl (mc) linker.
In Vitro Cytotoxicity
The in vitro cell-killing potency of the ADCs was assessed against various cancer cell lines with differing levels of 5T4 antigen expression.
| Cell Line | 5T4 Expression | ADC | IC50 (µg/mL)[1] |
| MDA-MB-468 | High | ZV0508 (this compound, non-cleavable) | 0.311 |
| ZV0501 (MMAF, non-cleavable) | 0.029 | ||
| DU 145 | Moderate | ZV0508 (this compound, non-cleavable) | 0.232 |
| ZV0501 (MMAF, non-cleavable) | 0.097 | ||
| BxPC-3 | Moderate | ZV0508 (this compound, non-cleavable) | 2.540 |
| ZV0501 (MMAF, non-cleavable) | 0.219 |
The data indicates that the this compound ADC with a non-cleavable linker (ZV0508) consistently exhibited lower potency (higher IC50 values) in vitro compared to the MMAF ADC with a non-cleavable linker (ZV0501)[1].
Notably, the same study mentioned that the in vitro efficacy of this compound "dropped dramatically when a Val-Cit [cleavable] linker was attached," though the specific data was not provided. This suggests that a cleavable linker may not be optimal for this compound in terms of in vitro potency.
In Vivo Efficacy
The antitumor activity of the ADCs was evaluated in xenograft models of human cancers.
| Xenograft Model | ADC (Dose) | Tumor Growth Inhibition[1] |
| MDA-MB-468 | ZV0508 (3 mg/kg) | Significant tumor regression with delayed regrowth |
| ZV0501 (3 mg/kg) | Tumor regression followed by earlier recurrence compared to ZV0508 | |
| BxPC-3 | ZV0508 (10 mg/kg) | Stronger tumor regression and later recurrence |
| ZV0501 (10 mg/kg) | Weaker tumor regression and earlier recurrence compared to ZV0508 | |
| Lovo | ZV0508 (10 mg/kg) | Significant and comparable tumor regression |
| ZV0501 (10 mg/kg) | Significant and comparable tumor regression |
Despite its lower in vitro potency, the this compound ADC with a non-cleavable linker (ZV0508) demonstrated superior in vivo antitumor activity, with more durable responses in multiple xenograft models compared to the MMAF ADC (ZV0501)[1]. This enhanced in vivo performance is attributed to the high stability of the C-Lock™ linker and the potent nature of the this compound payload[1].
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for the preclinical evaluation of ADCs.
Experimental Protocols
In Vitro Cytotoxicity Assay (CCK-8)
This protocol is adapted from the methodology used in the Shi et al. study to determine the IC50 values of ADCs.
1. Cell Seeding:
-
Culture 5T4-positive (e.g., MDA-MB-468, DU 145, BxPC-3) and 5T4-negative control cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the this compound ADCs (with both cleavable and non-cleavable linkers) and control ADC in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the various concentrations of the test articles.
-
Include wells with untreated cells as a negative control and wells with the unconjugated antibody as a further control.
3. Incubation and Viability Assessment:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Following incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the dose-response curves and determine the IC50 values using a suitable software package (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound ADCs.
1. Animal and Cell Line Preparation:
-
Use female athymic nude or SCID mice, 6-8 weeks of age.
-
Prepare a suspension of human tumor cells (e.g., Lovo, MDA-MB-468) in a suitable medium or buffer (e.g., PBS) at a concentration of 5-10 x 10⁷ cells/mL.
2. Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
3. ADC Administration:
-
When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, cleavable this compound ADC, non-cleavable this compound ADC, control ADC).
-
Administer the ADCs via intravenous (tail vein) injection at the desired dose (e.g., 3 or 10 mg/kg) as a single dose.
4. Efficacy Monitoring and Data Analysis:
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Plot the mean tumor volume ± SEM for each treatment group over time to visualize the antitumor response.
-
Statistically analyze the differences in tumor growth between the treatment groups.
Conclusion
The available data suggests a clear trade-off between in vitro potency and in vivo efficacy when selecting a linker for this compound.
-
Non-cleavable linkers , such as the C-Lock™ linker, when paired with this compound, result in an ADC with lower in vitro cytotoxicity but superior and more durable in vivo antitumor activity. This is likely due to the enhanced stability of the ADC in circulation, leading to better tumor accumulation and reduced off-target toxicity.
-
Cleavable linkers (e.g., Val-Cit) appear to significantly compromise the in vitro potency of this compound. While direct in vivo comparative data for a cleavable this compound ADC is not publicly available, the poor in vitro performance suggests that this may not be the optimal approach for this particular payload.
References
Safety Operating Guide
Personal protective equipment for handling Duostatin 5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Duostatin 5. The following procedures are based on established best practices for managing highly potent antibody-drug conjugates (ADCs) and cytotoxic compounds.
This compound is a potent ADC cytotoxin.[1][2] Handling such potent compounds requires stringent safety measures to prevent exposure and ensure a safe laboratory environment.[3][4] Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols or particles, and ingestion.[5] Therefore, a comprehensive safety plan, including proper personal protective equipment (PPE), operational procedures, and waste disposal, is imperative.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling activities. All PPE should be selected based on a thorough risk assessment.
| Activity | Recommended Personal Protective Equipment |
| Low-Risk Activities | |
| Handling of sealed containers | - Single pair of chemotherapy-tested nitrile gloves |
| - Laboratory coat | |
| High-Risk Activities | |
| Weighing, reconstituting, and aliquoting of this compound powder | - Double gloving with chemotherapy-tested nitrile gloves (outer glove over gown cuff) |
| - Disposable, impervious gown with long sleeves and knit cuffs | |
| - Eye and face protection (safety glasses with side shields or a full-face shield) | |
| - A NIOSH-approved respirator for handling powders outside of a containment system | |
| Administration of this compound solutions | - Double gloving with chemotherapy-tested nitrile gloves |
| - Disposable, impervious gown | |
| - Eye and face protection if there is a risk of splashing | |
| Handling of waste and decontamination | - Double gloving with chemotherapy-tested nitrile gloves |
| - Disposable, impervious gown | |
| - Eye and face protection | |
| Spill cleanup | - Double gloving with chemotherapy-tested nitrile gloves |
| - Disposable, impervious gown | |
| - Eye and face protection (full-face shield recommended) | |
| - NIOSH-approved respirator |
Note: Gloves should be changed immediately if they become contaminated or damaged. It is recommended to use gloves that have been tested according to the ASTM D6978 standard for resistance to permeation by chemotherapy drugs.
Operational Plan for Handling this compound
A systematic workflow is essential for safely handling this compound from receipt to disposal. The following diagram illustrates the key stages and associated safety measures.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials that come into contact with this compound must be treated as cytotoxic waste. This includes gloves, gowns, labware, and any unused product.
-
Waste Segregation: All contaminated disposable items should be placed in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Disposal: Cytotoxic waste must be disposed of in accordance with all applicable federal, state, and local regulations. This typically involves incineration at high temperatures. Consult your institution's environmental health and safety (EHS) department for specific procedures.
Spill Management
In the event of a spill, immediate action is necessary to contain the contamination and prevent exposure.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating airborne particles.
-
Clean the Area: Starting from the outer edge of the spill and working inwards, clean the area with an appropriate deactivating solution, followed by a detergent and water.
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to your supervisor and EHS department.
By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a secure working environment. Always refer to your institution's specific safety protocols and consult with your EHS department for any questions or concerns.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
